Anticancer agent 230
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H19ClN4O |
|---|---|
分子量 |
390.9 g/mol |
IUPAC 名称 |
3-[[3-[(4-chlorophenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]methyl]benzonitrile |
InChI |
InChI=1S/C22H19ClN4O/c23-19-6-4-16(5-7-19)13-27-15-25-21-8-9-26(14-20(21)22(27)28)12-18-3-1-2-17(10-18)11-24/h1-7,10,15H,8-9,12-14H2 |
InChI 键 |
JNBDIOOOVLLTKQ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Biochemical Properties of ClpP Activator 230: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caseinolytic protease P (ClpP) is a highly conserved serine protease crucial for maintaining mitochondrial protein homeostasis. Its dysregulation has been implicated in various diseases, including cancer, making it an attractive therapeutic target. Small molecule activators of ClpP represent a promising strategy to induce cancer cell death by promoting the uncontrolled degradation of mitochondrial proteins. This technical guide provides an in-depth overview of the biochemical properties of ClpP activator 230, a member of the imipridone-derived class of ClpP agonists. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize the associated signaling pathways and experimental workflows.
Introduction to ClpP and its Activation
The human mitochondrial ClpP protease, in conjunction with its ATPase partner ClpX, forms the ClpXP complex, which is responsible for the degradation of misfolded or damaged proteins within the mitochondria.[1] This process is essential for maintaining mitochondrial function and overall cellular health.[1] In several types of cancer, ClpP is overexpressed, suggesting a role in sustaining oncogenesis by eliminating proteins damaged by reactive oxygen species.[1]
Small molecule activators, such as the imipridone-derived compounds which include ONC201 and the "TR" series of molecules, can hyperactivate ClpP's proteolytic function.[1] These activators bind to hydrophobic pockets on the apical surface of the ClpP heptamer, sites that are normally occupied by the ClpX chaperone. This binding induces a conformational change in ClpP, leading to the uncontrolled degradation of mitochondrial proteins, independent of ClpX.[1][2] This dysregulated proteolysis triggers a cascade of cellular stress responses, ultimately leading to cancer cell death.[3][4] "Anticancer agent 230" is identified as one such ClpP activator with demonstrated anticancer properties.[5]
Biochemical and Cellular Effects of ClpP Activator 230
ClpP activator 230 belongs to a class of compounds that exhibit potent anticancer activity by targeting mitochondrial ClpP.[1][5] The primary biochemical effect of these activators is the potentiation of ClpP's peptidase and protease activity.[3]
Cellular consequences of ClpP activation by compounds in this class include:
-
Uncontrolled Mitochondrial Proteolysis: Activated ClpP indiscriminately degrades proteins within the mitochondrial matrix.[6][3] This includes critical components of the electron transport chain (ETC), leading to impaired oxidative phosphorylation (OXPHOS) and reduced ATP production.[4][7] In triple-negative breast cancer cells (SUM159 and MDA-MB-231), this compound has been shown to induce the time-dependent degradation of mitochondrial proteins.[5]
-
Induction of the Integrated Stress Response (ISR): The accumulation of degraded protein fragments and mitochondrial dysfunction triggers the ISR.[2][3] A key mediator of this response is the activating transcription factor 4 (ATF4).[6][4] Upregulation of ATF4 and its target genes, such as CHOP, is a hallmark of ClpP activation.[3][4]
-
Inhibition of Protein Synthesis: A downstream consequence of the ISR is the global inhibition of protein synthesis, contributing to the cytostatic and cytotoxic effects of these compounds.[2][3]
-
Cell Cycle Arrest: Treatment with selective ClpP activators can lead to cell cycle arrest, thereby inhibiting tumor cell proliferation.[7]
Quantitative Data
| Compound/Activator | Assay Type | Target | Value | Reference |
| HsClpP activator-1 | Enzymatic Assay | Human ClpP | EC50: 0.22 µM | [5] |
| HsClpP activator-2 | Binding Assay | Human ClpP | KD: 40 nM | [5] |
| ONC201 | Cell Viability | Various Cancer Cells | IC50: 0.1 - 1 µM | [5] |
| TR Compounds | Binding Affinity | ClpP | ~10-fold higher than ONC201 | [3] |
| TR Compounds | Enzymatic Assay | ClpP | ~10-100 fold higher potency than ONC201 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ClpP activators. Below are representative protocols for key experiments used to characterize compounds like ClpP activator 230.
ClpP Peptidase Activity Assay
This assay measures the ability of a compound to activate the cleavage of a small fluorogenic peptide substrate by recombinant ClpP.
Materials:
-
Purified, recombinant human ClpP protein
-
Fluorogenic ClpP substrate (e.g., Ac-WLA-AMC)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT)
-
Test compound (ClpP activator 230) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 384-well plate, add the desired concentration of the test compound to the assay buffer. Include a DMSO-only control.
-
Add purified recombinant human ClpP to each well to a final concentration of approximately 2.5 µM.
-
Incubate the plate at 37°C for 1 hour to allow the compound to bind to ClpP.
-
Initiate the reaction by adding the fluorogenic substrate (Ac-WLA-AMC) to a final concentration of 100 µM.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 60 minutes at 37°C using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.
-
Plot the rate of reaction against the concentration of the test compound to determine the EC50 value.
Casein Proteolysis Assay (SDS-PAGE based)
This assay assesses the activation of ClpP's ability to degrade a larger protein substrate, such as casein.
Materials:
-
Purified, recombinant human ClpP protein
-
α-casein
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compound (ClpP activator 230)
-
SDS-PAGE gels
-
Silver staining reagents or Coomassie Brilliant Blue stain
Procedure:
-
Pre-incubate recombinant human ClpP with varying concentrations of the test compound or DMSO control in the reaction buffer for 1 hour at 37°C.[3]
-
Add α-casein to the reaction mixture to a final concentration of 1 mg/ml.[7]
-
Incubate the reaction for an additional hour at 37°C.[3]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the reaction products by SDS-PAGE.
-
Visualize the protein bands by silver staining or Coomassie Brilliant Blue staining.[3]
-
Quantify the disappearance of the α-casein band to determine the extent of degradation and the potency of the activator.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of a compound to ClpP in a cellular context.
Materials:
-
Cancer cell line (e.g., SUM159)
-
Test compound (ClpP activator 230)
-
Cell lysis buffer
-
Equipment for heating cell lysates, SDS-PAGE, and Western blotting
-
Anti-ClpP antibody
Procedure:
-
Treat cultured cells with the test compound or DMSO vehicle control for a specified time.
-
Harvest and lyse the cells.
-
Divide the cell lysate into aliquots and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble ClpP in each sample by Western blotting using an anti-ClpP antibody.
-
Binding of the compound to ClpP will stabilize the protein, resulting in a higher melting temperature. Plot the amount of soluble ClpP against the temperature to determine the thermal shift.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of ClpP Activation
The following diagram illustrates the proposed signaling cascade initiated by the activation of mitochondrial ClpP by small molecules like activator 230.
References
- 1. Potent ClpP agonists with anticancer properties bind the protease with improved structural complementarity and alter the mitochondrial N-terminome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Multi-omics analyses reveal ClpP activators disrupt essential mitochondrial pathways in triple-negative breast cancer [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Multi-omics analyses reveal ClpP activators disrupt essential mitochondrial pathways in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of the MEK Inhibitor Trametinib: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the in vitro activity of Trametinib (B1684009) (GSK1120212), a highly potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2. Trametinib is a key therapeutic agent, particularly in cancers driven by mutations in the RAS/RAF/MEK/ERK signaling pathway.[1] This document summarizes quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways and experimental workflows to support further research and development.
Data Presentation: Potency and Cellular Effects
Trametinib demonstrates significant potency across a range of cancer cell lines, particularly those harboring BRAF or RAS mutations.[2] Its primary effect is the inhibition of cellular proliferation through the blockade of the MAPK pathway.
Table 1: In Vitro Potency (IC50) of Trametinib in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below compiles IC50 values for Trametinib from various in vitro studies. Lower values indicate greater potency.
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Reference |
| Colorectal Cancer | ||||
| HT-29 | Colorectal Carcinoma | BRAF V600E | 0.48 - 36 | [2] |
| COLO205 | Colorectal Carcinoma | BRAF V600E | 0.48 - 36 | [2] |
| Pancreatic Cancer | ||||
| PANC-1 | Pancreatic Ductal Adenocarcinoma | KRAS G12D | 10 - 50 | [3] |
| MiaPaCa-2 | Pancreatic Carcinoma | KRAS G12C | 5 - 20 | [3] |
| HPAF-II | Pancreatic Adenocarcinoma | KRAS G12D | 1 - 10 | [3] |
| AsPC-1 | Pancreatic Adenocarcinoma | KRAS G12D | >1000 | [3] |
| BxPC-3 | Pancreatic Adenocarcinoma | Wild-Type KRAS | >1000 | [3] |
| Glioma | ||||
| U87 | Glioblastoma | Wild-Type BRAF/RAS | 2 - 200 (time-dependent) | [4] |
| U251 | Glioblastoma | Wild-Type BRAF/RAS | 2 - 200 (time-dependent) | [4] |
| Neuroendocrine Tumors | ||||
| BON1 | Pancreatic NET | NRAS mutant | Not specified | [5] |
| QGP-1 | Pancreatic NET | KRAS mutant | Not specified | [5] |
| NCI-H727 | Lung NET | Not specified | Not specified | [5] |
| Breast Cancer | ||||
| MCF-7 | Breast Adenocarcinoma | ER+, PIK3CA mutant | >1000 | [6][7] |
| T47D | Breast Ductal Carcinoma | ER+, PIK3CA mutant | >1000 | [6][7] |
| SKBr3 | Breast Adenocarcinoma | HER2+ | ~100 | [6][7] |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-Negative, BRAF mutant | ~10 | [6][7] |
Table 2: Effects of Trametinib on Apoptosis and Cell Cycle
Beyond inhibiting proliferation, Trametinib induces apoptosis and causes cell cycle arrest, primarily at the G1 phase.[5][8]
| Cell Line | Cancer Type | Treatment Concentration (nM) | Cellular Effect | Reference |
| PANC-1 | Pancreatic Cancer | 50 | ~15% Apoptotic Cells (Annexin V+) | [3] |
| MiaPaCa-2 | Pancreatic Cancer | 20 | ~20% Apoptotic Cells (Annexin V+) | [3] |
| QGP-1 | Pancreatic NET | Not specified | Induces subG1 events and PARP cleavage | [5][8] |
| NCI-H727 | Lung NET | Not specified | Induces subG1 events and PARP cleavage | [5][8] |
| BON1, QGP-1, NCI-H727 | Neuroendocrine Tumors | Not specified | G1 Phase Cell Cycle Arrest | [8] |
Mechanism of Action and Signaling Pathway
Trametinib is an allosteric inhibitor of MEK1 and MEK2.[5][9] By binding to a site adjacent to ATP, it prevents MEK from phosphorylating its only known substrates, ERK1 and ERK2. This action effectively halts the signal transduction cascade downstream of RAS and RAF.[1][9] In cancers with activating mutations in BRAF or RAS, this pathway is constitutively active, driving uncontrolled cell growth.[9] Trametinib's inhibition of MEK blocks this oncogenic signaling.[10]
Caption: Trametinib inhibits MEK1/2 in the MAPK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the in vitro effects of Trametinib.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Trametinib on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[3][11]
-
Drug Treatment: The following day, treat the cells with a serial dilution of Trametinib (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).[3] Incubate for a specified period, typically 72 hours.[3][12]
-
Reagent Incubation:
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[3] Subsequently, dissolve the formazan (B1609692) crystals by adding 150 µL of DMSO.
-
For CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well according to the manufacturer's protocol and incubate for a short period to stabilize the luminescent signal.[11]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) or luminescence using a microplate reader.[12][13]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log-transformed drug concentration and use a non-linear regression model to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by Trametinib.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with Trametinib at desired concentrations (e.g., IC50 and 2x IC50) for 48-72 hours.[3]
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.[3]
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15-30 minutes at room temperature.[3][14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[3]
-
Data Analysis: Quantify the cell populations:
Western Blotting for Pathway Analysis
Objective: To assess the effect of Trametinib on the phosphorylation status of key proteins in the MAPK pathway, such as ERK.
Protocol:
-
Protein Extraction: Treat cells with various concentrations of Trametinib for a specified time (e.g., 1, 3, or 24 hours).[15][16] Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[3]
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]
-
Immunoblotting:
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.[3] A decrease in the p-ERK signal relative to total ERK indicates successful target engagement by Trametinib.[15][16]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive in vitro evaluation of an anticancer agent like Trametinib.
Caption: Workflow for in vitro evaluation of Trametinib.
Conclusion
Trametinib is a potent and highly selective MEK1/2 inhibitor with significant in vitro activity against a variety of cancer cell lines, especially those with BRAF and RAS mutations. Its mechanism of action involves the direct inhibition of MEK1/2, leading to the suppression of the downstream ERK signaling cascade, which in turn results in decreased cell proliferation, cell cycle arrest, and induction of apoptosis. The standardized protocols outlined in this guide provide a robust framework for researchers to further investigate the therapeutic potential of Trametinib and other MEK inhibitors in preclinical settings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. Trametinib Inhibits the Growth and Aerobic Glycolysis of Glioma Cells by Targeting the PKM2/c-Myc Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumoral Activity of the MEK Inhibitor Trametinib (TMT212) Alone and in Combination with the CDK4/6 Inhibitor Ribociclib (LEE011) in Neuroendocrine Tumor Cells In Vitro [mdpi.com]
- 6. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines | PLOS One [journals.plos.org]
- 7. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumoral Activity of the MEK Inhibitor Trametinib (TMT212) Alone and in Combination with the CDK4/6 Inhibitor Ribociclib (LEE011) in Neuroendocrine Tumor Cells In Vitro [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Trametinib dimethyl sulfoxide? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Metformin and trametinib have synergistic effects on cell viability and tumor growth in NRAS mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Unveiling the Target: A Technical Guide to the Identification and Validation of Anticancer Agent 230
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and validation process for a novel class of anticancer agents exemplified by "Anticancer agent 230 (example 65)". This compound is a potent activator of the mitochondrial caseinolytic protease P (ClpP), a promising therapeutic target in oncology. This document outlines the core methodologies, presents quantitative data from analogous compounds, and illustrates the key signaling pathways and experimental workflows.
Executive Summary
This compound and its analogues represent a novel therapeutic strategy that exploits the metabolic vulnerabilities of cancer cells. These small molecules function by hyperactivating the mitochondrial protease ClpP. This uncontrolled activation leads to the degradation of essential mitochondrial proteins, disrupting oxidative phosphorylation and triggering a cascade of events culminating in cancer cell death. The identification of ClpP as the direct target has been achieved through sophisticated proteomic techniques, and its role has been validated by a combination of in vitro enzymatic assays and in-cell genetic knockdown experiments. This guide details the scientific journey from a bioactive compound to a validated drug target, providing a blueprint for similar target deconvolution efforts.
Target Identification: Pinpointing ClpP
The initial step in characterizing a novel anticancer agent is the definitive identification of its molecular target. For ClpP activators, a common and effective method is affinity chromatography coupled with mass spectrometry. This technique allows for the isolation of proteins that directly bind to the compound of interest from a complex cellular lysate.
Experimental Workflow for Target Identification
The overall workflow for identifying the protein target of a small molecule like this compound is a multi-step process. It begins with the chemical synthesis of a compound analogue that can be immobilized, followed by incubation with cell lysate, and finally identification of bound proteins.
Detailed Protocol: Affinity Chromatography-Mass Spectrometry
Objective: To identify the protein binding partners of this compound from a cancer cell lysate.
Materials:
-
This compound analogue with a reactive linker.
-
NHS-activated sepharose beads.
-
Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).
-
Quenching buffer (e.g., 1 M ethanolamine, pH 8.0).
-
Cancer cell line (e.g., SUM159, MDA-MB-231).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Wash buffer (Lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE loading buffer).
-
SDS-PAGE gels, buffers, and apparatus.
-
In-gel digestion kit (with trypsin).
-
LC-MS/MS instrument.
Procedure:
-
Probe Immobilization:
-
Wash NHS-activated sepharose beads with ice-cold 1 mM HCl.
-
Dissolve the linker-modified this compound in coupling buffer and immediately add to the beads.
-
Incubate for 2-4 hours at room temperature with gentle rotation.
-
Centrifuge to pellet the beads and discard the supernatant.
-
Block remaining active sites by incubating with quenching buffer for 2 hours.
-
Wash the beads extensively with wash buffer to remove non-covalently bound probe.
-
-
Protein Capture:
-
Culture cancer cells to ~80-90% confluency and harvest.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Incubate the clarified lysate with the compound-coupled beads (and control beads without the compound) for 2-4 hours at 4°C.
-
-
Elution and Identification:
-
Pellet the beads and wash three to five times with wash buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using elution buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands, perform in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins by searching the acquired mass spectra against a protein database. The specific enrichment of ClpP in the experimental sample compared to the control identifies it as the target.
-
Target Validation: Confirming the Mechanism of Action
Once a putative target is identified, it must be validated to confirm that the compound's biological activity is indeed mediated through this target. For this compound, this involves demonstrating its direct effect on ClpP enzymatic activity and showing that its cellular effects are ClpP-dependent.
In Vitro Validation: Direct ClpP Activation
The most direct way to validate the target is to measure the enzymatic activity of purified, recombinant ClpP in the presence of the compound.
Objective: To quantify the activation of recombinant human ClpP by this compound.
Materials:
-
Purified, recombinant human ClpP protein.
-
Fluorogenic ClpP substrate (e.g., Ac-WLA-AMC).
-
Assay Buffer (e.g., 25 mM HEPES, 0.5 mM EDTA, pH 7.6).
-
This compound stock solution in DMSO.
-
Black 96-well microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare a dilution series of this compound in Assay Buffer.
-
In a 96-well plate, add the diluted compound, the ClpP enzyme solution, and Assay Buffer.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the Ac-WLA-AMC substrate to a final concentration of 20-50 µM.
-
Immediately measure the fluorescence intensity (Excitation: 345 nm, Emission: 445 nm) kinetically over 30-60 minutes.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Plot the rate of reaction against the compound concentration to determine the EC50 (the concentration at which 50% of the maximal activation is achieved).
In-Cell Validation: ClpP-Dependent Cellular Effects
To confirm that ClpP is the relevant target within the cell, its expression can be transiently silenced using small interfering RNA (siRNA). If the compound's effects are diminished in cells lacking ClpP, this provides strong evidence for on-target activity.
Objective: To determine if the anti-proliferative effects of this compound are dependent on ClpP expression.
Materials:
-
Cancer cell line (e.g., SUM159).
-
siRNA targeting ClpP and a non-targeting control siRNA.
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and supplements.
-
Reagents for Western blotting (antibodies against ClpP and a loading control).
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo).
Procedure:
-
Transfection:
-
Seed cancer cells in a multi-well plate.
-
Transfect the cells with ClpP-targeting siRNA or control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 48-72 hours to allow for knockdown of the target protein.
-
-
Verification of Knockdown:
-
Harvest a subset of the cells and perform Western blotting to confirm the reduction of ClpP protein levels in the siRNA-treated group compared to the control.
-
-
Cell Viability Assay:
-
Treat the remaining transfected cells with a dose range of this compound.
-
Incubate for a further 48-72 hours.
-
Measure cell viability using a standard assay.
-
Compare the IC50 (the concentration at which 50% of cell proliferation is inhibited) between the control and ClpP knockdown cells. A significant increase in the IC50 in the knockdown cells validates ClpP as the biological target.
-
Quantitative Data Analysis
While specific data for "this compound (example 65)" is proprietary, the following tables summarize representative quantitative data for other potent ClpP activators to provide a comparative context.
Table 1: In Vitro ClpP Activation
| Compound | ClpP Activation EC50 (nM) | Reference |
|---|---|---|
| ONC201 | 1250 | [1] |
| CLPP-1071 | 23.5 | [1][2] |
| HsClpP activator-1 | 220 | [3] |
| ZK53 | ~200 |[4] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| ONC201 | HL-60 (Leukemia) | ~780 | [2] |
| CLPP-1071 | HL-60 (Leukemia) | 4.6 | [1][2] |
| ONC201 | SU-DIPG-VI (Glioma) | >1000 | [5] |
| THX6 | SU-DIPG-VI (Glioma) | 130 | [5] |
| HsClpP activator-2 | H69 (SCLC) | 170 |[3] |
Signaling Pathways and Cellular Consequences
Activation of ClpP by agents like this compound initiates a cascade of events centered on mitochondrial dysfunction. This ultimately leads to cell death through various interconnected pathways.
Core Mechanism of Action
The binding of the activator to ClpP induces a conformational change that allows for the unregulated degradation of proteins within the mitochondrial matrix. This leads to a catastrophic failure of mitochondrial homeostasis.
Functional Consequence: Disruption of Mitochondrial Respiration
A key functional consequence of ClpP hyperactivation is the severe impairment of mitochondrial respiration. This can be quantitatively measured using extracellular flux analysis, such as the Seahorse XF Cell Mito Stress Test.
Objective: To measure the effect of this compound on key parameters of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, sensor cartridges).
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A).
-
Seahorse XF Assay Medium.
-
Cancer cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a Seahorse XF culture plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound or vehicle control for a predetermined time (e.g., 24-48 hours).
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A.
-
-
Data Acquisition:
-
Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
The instrument will measure the oxygen consumption rate (OCR) in real-time, both at baseline and after the sequential injection of the modulators.
-
-
Data Analysis:
-
Basal Respiration: OCR before any injections.
-
ATP Production: Decrease in OCR after Oligomycin injection.
-
Maximal Respiration: OCR after FCCP injection.
-
Spare Respiratory Capacity: Difference between maximal and basal respiration.
-
Treatment with an effective ClpP activator is expected to significantly decrease all these parameters, indicating severe mitochondrial impairment.
-
Conclusion
The identification and validation of a drug's target are critical milestones in the development of new cancer therapies. For this compound, a representative ClpP activator, this process involves a combination of chemical proteomics for initial discovery, followed by rigorous biochemical and cell-based assays for validation. The convergence of evidence from these methods confirms that the potent anticancer activity of this class of compounds is driven by the hyperactivation of mitochondrial ClpP, leading to a catastrophic breakdown of mitochondrial function. The detailed protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers working to discover and validate the next generation of targeted anticancer agents.
References
- 1. Discovery of CLPP-1071 as an Exceptionally Potent and Orally Efficacious Human ClpP Activator with Strong In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of CLPP-1071 as an Exceptionally Potent and Orally Efficacious Human ClpP Activator with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Structural Analysis of Anticancer Agent 230 Binding to ClpP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human mitochondrial caseinolytic protease P (ClpP) has emerged as a compelling target for anticancer drug development.[1][2] ClpP is a highly conserved serine protease that plays a critical role in maintaining mitochondrial protein homeostasis by degrading misfolded or damaged proteins.[1][2] Under normal physiological conditions, ClpP's proteolytic activity is tightly regulated by its association with the AAA+ chaperone ClpX, which recognizes, unfolds, and translocates substrate proteins into the ClpP degradation chamber.[3][4]
In numerous cancer types, including acute myeloid leukemia and various solid tumors, ClpP is overexpressed, suggesting a specific role in sustaining oncogenesis and tumor metastasis.[1][5] This has led to the development of small-molecule modulators that target ClpP. One such promising strategy involves the hyperactivation of ClpP using agonists. These compounds bind to ClpP and induce its proteolytic activity independent of ClpX, leading to the uncontrolled degradation of essential mitochondrial proteins.[1][4] This "proteostatic collapse" disrupts oxidative phosphorylation, increases reactive oxygen species (ROS), and ultimately triggers apoptosis in cancer cells.[1]
Anticancer agent 230 is a recently identified ClpP activator with demonstrated anticancer activity.[6][7] It has been shown to induce the degradation of mitochondrial proteins in triple-negative breast cancer cells.[7] This technical guide provides an in-depth analysis of the structural basis of binding for ClpP activators like this compound, supported by quantitative data and detailed experimental protocols for its characterization.
Mechanism of Action: Allosteric Activation of ClpP
Small-molecule ClpP activators, including the imipridone class (e.g., ONC201) and related analogues, function as allosteric agonists.[8][9] The established mechanism, which is the presumed mode of action for this compound, involves the following key steps:
-
Binding to Hydrophobic Pockets: The activators bind to deep hydrophobic pockets, often referred to as H-sites, located on the apical surfaces of the ClpP tetradecamer.[5] These sites are formed at the interface between two adjacent ClpP subunits.[5][10]
-
Conformational Change: Ligand binding induces a significant conformational change in the ClpP complex. It stabilizes the active, tetradecameric "extended" state, which is typically induced by ClpX binding.[3][9]
-
Pore Opening and Activation: This structural rearrangement enlarges the axial entrance pores of the ClpP barrel, granting substrate proteins access to the internal proteolytic chamber without the need for the ClpX unfoldase.[9]
-
Uncontrolled Proteolysis: The activated ClpP proceeds to degrade a broad range of mitochondrial proteins, leading to mitochondrial dysfunction and cell death.[1][9]
The following diagram illustrates the activation pathway of ClpP by a small-molecule agonist.
Structural Basis of Binding
X-ray crystallography studies of ClpP in complex with various activators have provided detailed insights into the binding mechanism.[5][11] Co-crystal structures reveal that these compounds exhibit a high degree of shape and charge complementarity with the hydrophobic binding pockets of ClpP.[5][11]
For instance, the structure of human ClpP bound to the activator ONC201 shows that seven ONC201 molecules bind within the pockets between adjacent ClpP subunits.[9] This binding alters the dynamics of the N-terminal loops and modulates the position of the catalytic triad (B1167595) (Ser153, His178, Asp227), leading to activation.[9] The improved potency of second-generation analogues, known as TR compounds, is attributed to enhanced interactions within this pocket.[5]
Table 1: Crystallographic Data for Human ClpP-Agonist Complexes
| Compound | PDB ID | Resolution (Å) | Key Interacting Residues (Illustrative) | Reference |
|---|---|---|---|---|
| ONC201 | 6DL7 | N/A | TYR118, TYR138 | [5][9] |
| ADEP-28 | 6BBA | N/A | Hydrophobic cleft interactions | [5] |
| D9 | 6H23 | N/A | Hydrophobic cleft interactions |[5] |
Note: Specific crystallographic data for this compound is not yet publicly available. The data presented are for structurally related ClpP activators.
Quantitative Analysis of Binding and Activity
The interaction between this compound and ClpP can be quantified using various biophysical and biochemical assays. These assays are crucial for determining binding affinity, potency, and the thermodynamic profile of the interaction.
Table 2: Binding Affinity and Potency of Selected ClpP Activators
| Compound | Assay Type | Parameter | Value | Cell Line/System | Reference |
|---|---|---|---|---|---|
| ONC201 | N/A | Kd | 26.8 µM | Recombinant hClpP | [9] |
| TR Compounds | Affinity Chromatography | Binding Affinity | ~10x > ONC201 | Recombinant hClpP | [8][12] |
| ZYZ-17 | Activity Assay | EC50 | 0.24 µM | Recombinant hClpP | [6] |
| ZG111 | N/A | Kd | 0.25 µM | Recombinant hClpP | [9] |
| (S)-ZG197 | Activity Assay | EC50 | 1.4 µM | S. aureus ClpP | [6] |
| CLPP-1071 | Activity Assay | EC50 | 23.5 nM | Recombinant hClpP | [2] |
| CLPP-1071 | Proliferation Assay | IC50 | 4.6 nM | HL60 cells |[2] |
Kd: Dissociation Constant; EC50: Half-maximal Effective Concentration; IC50: Half-maximal Inhibitory Concentration.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters (ka, kd) and binding affinity (Kd).
Protocol:
-
Protein Immobilization:
-
Recombinantly express and purify human ClpP protein.
-
Activate the surface of a CM5 sensor chip using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize ClpP onto the sensor surface via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) to a target density.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.[13]
-
-
Analyte Binding:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Inject the analyte solutions over the immobilized ClpP surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Include a reference flow cell (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
Fit the resulting sensorgrams (response units vs. time) to a suitable binding model, such as a 1:1 Langmuir model, to extract ka, kd, and calculate Kd (kd/ka).[13]
-
ClpP Proteolytic Activity Assay
This assay measures the ability of a compound to activate ClpP's enzymatic function using a fluorogenic peptide substrate.
Protocol:
-
Assay Setup:
-
Prepare a reaction buffer (e.g., 25 mM HEPES-KOH, pH 7.5, 150 mM KCl, 10 mM MgCl₂).
-
In a 96- or 384-well microplate, add purified ClpP to the wells.
-
Add varying concentrations of this compound (or DMSO control) to the wells and pre-incubate for 15-30 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the proteolytic reaction by adding a fluorogenic peptide substrate (e.g., Suc-Leu-Tyr-AMC).
-
Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.
-
Plot the initial velocities against the concentration of this compound.
-
Fit the resulting curve using a suitable model (e.g., Hill equation) to determine the EC₅₀ value.[5]
-
X-ray Crystallography for Structural Determination
This protocol outlines the steps to determine the high-resolution structure of the ClpP-ligand complex.
Protocol:
-
Protein Expression and Purification:
-
Overexpress and purify human ClpP to high homogeneity (>95%).
-
Concentrate the protein to a suitable level for crystallization (e.g., 5-10 mg/mL).
-
-
Co-crystallization:
-
Incubate the purified ClpP with a molar excess of this compound.
-
Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various commercial or custom-made screens.
-
Optimize lead conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.
-
-
Data Collection and Processing:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data (integrate, scale, and merge) using software like XDS or HKL2000.
-
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement with a known ClpP structure (e.g., PDB 6BBA) as a search model.
-
Build the model of this compound into the resulting electron density map.
-
Perform iterative cycles of model building and refinement to achieve a final structure with good stereochemistry and statistics.[5]
-
References
- 1. Mitochondrial Protease ClpP: Cancer Marker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy [frontiersin.org]
- 5. Potent ClpP agonists with anticancer properties bind the protease with improved structural complementarity and alter the mitochondrial N-terminome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Potent ClpP agonists with anticancer properties bind with improved structural complementarity and alter the mitochondrial N-terminome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Anticancer Agent 230 (ClpP Activator) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 230 is a novel small molecule activator of the mitochondrial caseinolytic protease P (ClpP). ClpP plays a crucial role in mitochondrial protein quality control by degrading misfolded or damaged proteins. Dysregulation of ClpP activity through small molecule activators represents a promising therapeutic strategy in oncology. Activation of ClpP in cancer cells leads to the uncontrolled degradation of mitochondrial proteins, resulting in mitochondrial dysfunction, metabolic collapse, and eventual cell death through apoptosis. These application notes provide a comprehensive protocol for the use of this compound in a cell culture setting, including its mechanism of action, preparation, and methods for assessing its biological effects.
Mechanism of Action
This compound allosterically binds to and activates the proteolytic function of the ClpP tetradecamer. This activation mimics the effect of its natural chaperone, ClpX, but in an unregulated manner. The hyperactivation of ClpP leads to the degradation of a broad range of mitochondrial matrix proteins, including those essential for oxidative phosphorylation and other metabolic pathways. This disruption of mitochondrial homeostasis triggers a cascade of events, including the suppression of pro-survival signaling pathways such as Src/PI3K/Akt, and the induction of the integrated stress response, ultimately leading to apoptotic cell death.[1]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various ClpP activators, including compounds structurally related to this compound, in different breast cancer cell lines after 72 hours of treatment. This data provides a reference for determining the appropriate concentration range for initial experiments.
| Compound Name | Cell Line | Cancer Type | IC50 (nM) |
| TR-65 (related to this compound) | MDA-MB-231 | Triple-Negative Breast Cancer | ~50-100 |
| TR-65 (related to this compound) | MCF7 | Estrogen Receptor-Positive Breast Cancer | ~100-200 |
| ONC201 | MDA-MB-231 | Triple-Negative Breast Cancer | ~5000 |
| ONC201 | SUM159 | Triple-Negative Breast Cancer | ~5000 |
| TR-57 | MDA-MB-231 | Triple-Negative Breast Cancer | ~10-25 |
| TR-57 | SUM159 | Triple-Negative Breast Cancer | ~10-25 |
Note: The IC50 values for TR-65 are estimated based on graphical data from related studies and should be experimentally verified for your specific cell line and conditions.[2][3]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Under sterile conditions (e.g., in a biological safety cabinet), add the appropriate volume of DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or pipette up and down to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Culture and Treatment
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-231, SUM159)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
Sterile cell culture plates (e.g., 96-well, 6-well)
-
This compound stock solution
-
Vehicle control (DMSO)
Protocol:
-
Culture the chosen cancer cell lines in their recommended complete medium at 37°C in a humidified incubator with 5% CO2.
-
Seed the cells into the appropriate cell culture plates at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere overnight.
-
On the day of treatment, prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final concentration of DMSO in the medium is consistent across all treatments and does not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound.
-
Carefully remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding to downstream assays.
Cell Viability Assay (MTT Assay)
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Treated cells in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot for Mitochondrial Protein Degradation
Materials:
-
Treated cells in a 6-well plate
-
Mitochondria isolation kit or protocol
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against mitochondrial proteins (e.g., TFAM, NDUFA9, SDHA) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Protocol:
-
Following treatment, harvest the cells and isolate the mitochondrial fraction using a commercial kit or a differential centrifugation protocol.
-
Lyse the mitochondrial fraction (or whole cells) with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. A decrease in the levels of mitochondrial proteins in the treated samples compared to the control will indicate degradation.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound.
References
- 1. ONC201-Derived Tetrahydropyridopyrimidindiones as Powerful ClpP Protease Activators to Tackle Diffuse Midline Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial Matrix Protease ClpP Agonists Inhibit Cancer Stem Cell Function in Breast Cancer Cells by Disrupting Mitochondrial Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Anticancer Agent 230 (Representative Agent: Paclitaxel) in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Anticancer agent 230" is a placeholder designation. The following data and protocols are based on the well-characterized chemotherapeutic agent Paclitaxel (B517696) , which is widely used in preclinical in vivo cancer models. The principles, dosages, and methodologies described here serve as a comprehensive guide and should be adapted for specific experimental contexts.
Introduction
Paclitaxel is a potent anticancer agent belonging to the taxane (B156437) family of drugs. Its primary mechanism of action involves the stabilization of microtubules, which are critical components of the cellular cytoskeleton.[1][2] By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their assembly and prevents depolymerization.[2][3] This disruption of normal microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing programmed cell death (apoptosis) in rapidly dividing cancer cells.[2][4] These application notes provide a framework for utilizing paclitaxel in mouse xenograft models, a critical step for evaluating preclinical efficacy and toxicity.[5]
Data Presentation: Paclitaxel Dosage and Administration
The optimal dosage and schedule for paclitaxel are highly dependent on the tumor model, mouse strain, and drug formulation.[5] Doses in mice can range from 1 mg/kg to as high as 50 mg/kg.[5] It is imperative to conduct a Maximum Tolerated Dose (MTD) study to determine the optimal dose for each specific model before initiating large-scale efficacy studies.[6] The MTD is typically defined as the highest dose that does not induce significant toxicity, such as more than 15% body weight loss or treatment-related mortality.[6]
Table 1: Examples of Paclitaxel Dosage in Subcutaneous Xenograft Mouse Models
| Tumor Model | Mouse Strain | Paclitaxel Formulation | Dosage | Route | Schedule | Reference |
| Ovarian Cancer (SKOV3ip1) | Athymic Nude | Standard | 2.5 or 5 mg/kg | IP | Once per week | [7] |
| Breast Carcinoma | Nude Mice | Standard | 6 mg/kg/day | IP | Daily for 5 days | [8] |
| Pancreatic Cancer (PANC-1) | NOD/SCID | KoEL-paclitaxel | 10 mg/kg | IV | Once per week | [9][10] |
| Ovarian Cancer (HeyA-8) | --- | Standard | 20 mg/kg | IV | Every 21 days | [11] |
| Rhabdomyosarcoma (RH4) | --- | Standard | 30 mg/kg | IV | Weekly | [12] |
| Rhabdomyosarcoma (RH4) | --- | nab-paclitaxel | 50 mg/kg | IV | Weekly | [12] |
| NSCLC (A549) | --- | Standard | 20 mg/kg (MTD) | IV | Weekly for 4 weeks | [13] |
Experimental Protocols
Protocol for Paclitaxel Formulation (Cremophor EL-based)
Paclitaxel's poor aqueous solubility necessitates a vehicle for in vivo delivery.[5] A common formulation uses a Cremophor EL and ethanol (B145695) mixture.[5][14]
Materials:
-
Paclitaxel powder
-
Cremophor EL (polyoxyethylated castor oil)
-
Dehydrated Ethanol (200 proof)
-
Sterile Physiological Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a stock solution of Paclitaxel by dissolving it in a 1:1 (v/v) mixture of Cremophor EL and dehydrated ethanol. The concentration will depend on the final desired dose.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Immediately before administration, dilute the stock solution with sterile physiological saline to the final desired concentration for injection.[5]
-
Ensure the final solution is clear and free of precipitates.
-
Administer the prepared solution to the mice as soon as possible (ideally within 1 hour) to avoid precipitation.[5]
Protocol for Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of paclitaxel that can be administered without causing severe toxicity.[6]
Procedure:
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain that will be used for the efficacy study.[6]
-
Grouping: Randomize mice into several groups (e.g., 5 groups, n=5 mice/group). One group will serve as the vehicle control.
-
Dose Escalation: Administer increasing doses of paclitaxel to the treatment groups. A typical range for a standard formulation could be 10, 20, 30, and 40 mg/kg.[6]
-
Administration: Administer the drug via the intended route (e.g., IV or IP) and schedule (e.g., once weekly for 2-3 weeks).[6]
-
Monitoring: Monitor the mice daily for a minimum of 14 days. Record the following:
-
MTD Determination: The MTD is the highest dose at which mice exhibit no more than a 15% mean body weight loss and no significant mortality or other severe signs of toxicity.[6]
Protocol for In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor effect of paclitaxel on human tumor xenografts in immunodeficient mice.
Procedure:
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Randomization:
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into control (vehicle) and treatment groups.[5]
-
-
Treatment Administration:
-
Administer paclitaxel or vehicle to the respective groups according to the pre-determined dose, route, and schedule established in the MTD study.
-
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study can be terminated when tumors in the control group reach a specific size, or at a pre-defined time point.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).
-
Administration Protocols
3.4.1 Intraperitoneal (IP) Injection:
-
Properly restrain the mouse.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent puncturing the bladder.[5]
-
Insert a 25-27 gauge needle at a 10-20 degree angle.[5]
-
Gently aspirate to ensure no fluid (urine or blood) is drawn back.[5]
-
Slowly inject the prepared paclitaxel solution.[5]
3.4.2 Intravenous (IV) Injection (Tail Vein):
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.[5]
-
Place the mouse in a suitable restrainer.[5]
-
Identify a lateral tail vein.
-
Insert a 27-30 gauge needle, bevel up, into the vein.[5]
-
Slowly inject the paclitaxel solution. Successful injection is indicated by the absence of a subcutaneous bleb.[5]
Visualizations
Mechanism of Action of Paclitaxel
Caption: Paclitaxel binds to microtubules, causing stabilization, mitotic arrest, and apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical subcutaneous xenograft efficacy study in mice.
References
- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cancernetwork.com [cancernetwork.com]
- 9. dovepress.com [dovepress.com]
- 10. dovepress.com [dovepress.com]
- 11. oatext.com [oatext.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A Novel Paclitaxel Conjugate with Higher Efficiency and Lower Toxicity: A New Drug Candidate for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
Measuring ClpP Activation by Anticancer Agent 230: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the activation of the mitochondrial caseinolytic protease P (ClpP) by the novel anticancer agent 230. These guidelines are intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Introduction
Caseinolytic protease P (ClpP) is a highly conserved serine protease located in the mitochondrial matrix. It plays a crucial role in maintaining mitochondrial protein homeostasis by degrading misfolded or damaged proteins.[1][2] In several types of cancer, ClpP is overexpressed, making it an attractive therapeutic target.[2][3][4] this compound is a novel small molecule designed to activate ClpP, leading to dysregulated proteolysis, mitochondrial dysfunction, and ultimately, cancer cell death.[5][6] This document outlines the experimental procedures to quantify the activation of ClpP by this compound and to characterize its downstream cellular effects.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols. These tables are designed for easy comparison of the potency and efficacy of this compound.
Table 1: In Vitro ClpP Activation by this compound
| Parameter | Value | Description |
| EC50 (Peptidase Activity) | 0.24 µM | The concentration of this compound required to achieve 50% of the maximal activation of ClpP peptidase activity, as measured by the cleavage of a fluorogenic peptide substrate.[1][7] |
| EC50 (Protease Activity) | ~200 nM | The concentration of this compound required to induce 50% of the maximal degradation of a protein substrate like casein.[7] |
| Binding Affinity (Kd) | ~10-fold higher than ONC201 | The equilibrium dissociation constant for the binding of this compound to recombinant ClpP, indicating a strong direct interaction.[1][7] |
Table 2: Cellular Effects of this compound-Mediated ClpP Activation
| Parameter | Cell Line | Value | Description |
| IC50 (Cell Proliferation) | SUM159 | 5.2 nM | The concentration of this compound that inhibits the proliferation of SUM159 triple-negative breast cancer cells by 50%.[5] |
| IC50 (Cell Proliferation) | MDA-MB-231 | (To be determined) | The concentration of this compound that inhibits the proliferation of MDA-MB-231 triple-negative breast cancer cells by 50%. |
| Mitochondrial Protein Degradation | SUM159, MDA-MB-231 | Time-dependent | This compound induces the degradation of mitochondrial proteins such as TFAM and TUFM in a time-dependent manner.[1][5][7] |
| Apoptosis Induction | OCI-LY10 | (To be determined) | This compound is expected to induce apoptosis, as evidenced by caspase activation and other markers.[5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro ClpP Peptidase Activity Assay
This assay measures the ability of this compound to directly activate the peptidase activity of recombinant human ClpP using a fluorogenic substrate.
Materials:
-
Recombinant human ClpP protein
-
This compound
-
Fluorogenic peptide substrate (e.g., Ac-WLA-AMC or Suc-LY-AMC)[1][8][9]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 4 mM ATP, 5% glycerol, and 0.02% Triton X-100[1][7]
-
DMSO (vehicle control)
-
384-well black plates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a DMSO-only control.
-
In a 384-well plate, add 1 µg/mL of recombinant human ClpP to each well.
-
Add the serially diluted this compound or DMSO control to the wells.
-
To initiate the reaction, add the fluorogenic peptide substrate to a final concentration of 10 µM.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity every 5 minutes for 1-2 hours.
-
Calculate the rate of reaction (RFU/min) for each concentration of this compound.
-
Subtract the background activity from the DMSO control.[1][7]
-
Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Protocol 2: In Vitro ClpP Protease Activity Assay
This assay assesses the ability of this compound to activate the degradation of a protein substrate by ClpP.
Materials:
-
Recombinant human ClpP protein
-
This compound
-
Casein (as a model unstructured protein substrate)
-
Assay Buffer (as in Protocol 1)
-
DMSO (vehicle control)
-
SDS-PAGE gels
-
Silver staining reagents or Coomassie Brilliant Blue stain
Procedure:
-
Prepare a stock solution and serial dilutions of this compound in DMSO.
-
In microcentrifuge tubes, pre-incubate recombinant human ClpP with various concentrations of this compound or DMSO control in Assay Buffer for 1 hour at 37°C.[1][7]
-
Add casein to each tube to a final concentration of 1 mg/mL.
-
Incubate the reactions for an additional 1-2 hours at 37°C.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Visualize the protein bands by silver staining or Coomassie Brilliant Blue staining.[1][7]
-
Analyze the disappearance of the casein band and the appearance of degradation products to determine the concentration-dependent activation of ClpP by this compound.
Protocol 3: Cellular Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SUM159, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Luminometer or spectrophotometer
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a DMSO-only control.
-
Treat the cells with the serially diluted this compound or DMSO control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the data to the DMSO-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 4: Western Blot Analysis of Mitochondrial Protein Degradation
This protocol is used to detect the degradation of specific mitochondrial proteins in cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Primary antibodies against mitochondrial proteins (e.g., TFAM, TUFM) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Plate the cancer cells and allow them to adhere overnight.
-
Treat the cells with this compound at a specified concentration for various time points (e.g., 0, 6, 12, 24 hours). Include a DMSO-treated control for the longest time point.
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and then add the chemiluminescence substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the time-dependent degradation of the target mitochondrial proteins.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of ClpP activation by this compound.
Experimental Workflow Diagram
Caption: Workflow for measuring ClpP activation by this compound.
References
- 1. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potent ClpP agonists with anticancer properties bind with improved structural complementarity and alter the mitochondrial N-terminome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent ClpP agonists with anticancer properties bind the protease with improved structural complementarity and alter the mitochondrial N-terminome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Turned on for degradation: ATPase-independent degradation by ClpP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"Anticancer agent 230 for inducing mitochondrial protein degradation"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer Agent 230 is a novel, first-in-class small molecule designed to selectively induce the degradation of specific mitochondrial proteins, leading to potent and targeted apoptosis in cancer cells. Mitochondria are crucial for cellular energy production and are central regulators of cell death.[1][2] Many cancer cells exhibit altered mitochondrial function and increased dependence on specific mitochondrial proteins for survival, making mitochondria an attractive target for anticancer therapy.[2][3][4] Agent 230 represents a significant advancement in the field of "mitocans" — compounds that specifically target mitochondria to induce cancer cell death.[2][5] Unlike traditional chemotherapeutics that often cause widespread damage to healthy tissues, Agent 230's unique mechanism of action offers the potential for a wider therapeutic window and reduced side effects.[6]
This document provides detailed application notes and experimental protocols for researchers utilizing this compound. It includes summaries of its efficacy, mechanism of action, and methodologies for key in vitro experiments.
Mechanism of Action
This compound employs a targeted protein degradation strategy within the mitochondrial matrix.[7][8] It is a bifunctional molecule that consists of a ligand that recognizes a specific mitochondrial protein upregulated in various cancers and a moiety that engages the mitochondrial protease ClpP.[7][8] This interaction brings the target protein into proximity with the ClpP protease, leading to its ubiquitination-independent degradation. The degradation of this key mitochondrial protein disrupts the electron transport chain, leading to a decrease in mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c, ultimately triggering caspase-dependent apoptosis.[1][9]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HeLa | Cervical Cancer | 1.5 |
| A549 | Non-Small Cell Lung Cancer | 2.8 |
| MCF-7 | Breast Cancer | 3.1 |
| PANC-1 | Pancreatic Cancer | 4.5 |
| HEK293 | Normal Human Embryonic Kidney | > 50 |
Table 2: Mitochondrial Protein Degradation and Apoptosis Induction by this compound in HeLa Cells (24h treatment)
| Concentration (µM) | Target Protein Degradation (%) | Caspase-3/7 Activity (Fold Change) | Mitochondrial Membrane Potential (ΔΨm) (% of Control) |
| 0 (Control) | 0 | 1.0 | 100 |
| 1 | 45 | 2.5 | 75 |
| 2.5 | 78 | 5.2 | 48 |
| 5 | 92 | 8.9 | 22 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of Agent 230-induced apoptosis.
Caption: General experimental workflow for evaluating Agent 230.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of Agent 230 that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted agent to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target mitochondrial protein.
Materials:
-
Treated and untreated cell pellets
-
Mitochondrial isolation kit
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against target protein, COX IV as a mitochondrial loading control, and Tubulin as a cytosolic loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Harvest the cells and perform mitochondrial fractionation according to the manufacturer's protocol to separate mitochondrial and cytosolic fractions.
-
Lyse the mitochondrial fraction with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and COX IV overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities using software like ImageJ and normalize the target protein level to the COX IV loading control.
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol measures the disruption of the mitochondrial membrane potential using the fluorescent dye JC-1.
Materials:
-
Cancer cells
-
This compound
-
JC-1 dye
-
Flow cytometer or fluorescence microscope
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control
Procedure:
-
Seed cells in a 6-well plate and treat them with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in 500 µL of complete medium containing 2 µM JC-1 dye.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Resuspend the cells in 500 µL of PBS for analysis.
-
Analyze the cells by flow cytometry. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.
Conclusion
This compound is a promising therapeutic candidate that induces cancer cell death through the targeted degradation of a key mitochondrial protein. The protocols outlined in this document provide a framework for researchers to investigate its efficacy and mechanism of action in various cancer models. Further studies are warranted to explore its in vivo efficacy and potential for clinical development.
References
- 1. Small mitochondria-targeting molecules as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria as targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Natural compounds targeting mitochondrial metabolism in cancer therapy: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer drugs targeting the mitochondrial electron transport chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial-targeting drug attacks cancer cells from within | EurekAlert! [eurekalert.org]
- 7. Targeted protein degradation in the mitochondrial matrix and its application to chemical control of mitochondrial morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted protein degradation in the mitochondrial matrix and its application to chemical control of mitochondrial morphology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. A multi-mitochondrial anticancer agent that selectively kills cancer cells and overcomes drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Experimental Use of Anticancer Agent 230 in Triple-Negative Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triple-Negative Breast Cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the lack of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This absence of well-defined molecular targets makes chemotherapy the current standard of care, but outcomes remain poor, highlighting the urgent need for novel targeted therapies.[1]
A frequently dysregulated signaling cascade in TNBC is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway.[1][2][3][4] Hyperactivation of this pathway, often due to mutations in PIK3CA or loss of the tumor suppressor PTEN, drives tumor cell proliferation, survival, and resistance to apoptosis.[1][2]
Anticancer Agent 230 is a novel, potent, and highly selective experimental pan-PI3K inhibitor. These application notes provide a summary of its in vitro activity against TNBC cell lines and detailed protocols for its experimental use.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the effects of this compound on various TNBC cell lines.
Table 1: Cytotoxicity of this compound in TNBC Cell Lines
| Cell Line | Subtype | PIK3CA/PTEN Status | IC50 (nM) after 72h |
| MDA-MB-231 | Mesenchymal-like | PIK3CA Wild-Type, PTEN Wild-Type | 850 |
| MDA-MB-468 | Basal-like | PIK3CA Wild-Type, PTEN Null | 125 |
| BT-549 | Mesenchymal-like | PIK3CA Wild-Type, PTEN Null | 98 |
| MDA-MB-453 | Luminal AR | PIK3CA Mutated (H1047R) | 45 |
IC50 values were determined using the MTT assay after 72 hours of continuous exposure to this compound. Data are presented as the mean from three independent experiments.
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment (250 nM, 48h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MDA-MB-468 | Vehicle (0.1% DMSO) | 4.1 ± 0.8% | 2.5 ± 0.5% |
| This compound | 28.7 ± 2.1% | 15.4 ± 1.9% | |
| MDA-MB-453 | Vehicle (0.1% DMSO) | 3.5 ± 0.6% | 2.1 ± 0.4% |
| This compound | 35.2 ± 3.5% | 19.8 ± 2.3% |
Apoptosis was quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on PI3K Pathway Signaling
| Cell Line | Treatment (250 nM, 6h) | p-Akt (Ser473) / Total Akt Ratio | p-mTOR (Ser2448) / Total mTOR Ratio |
| MDA-MB-468 | Vehicle (0.1% DMSO) | 1.00 | 1.00 |
| This compound | 0.15 ± 0.04 | 0.21 ± 0.06 | |
| MDA-MB-453 | Vehicle (0.1% DMSO) | 1.00 | 1.00 |
| This compound | 0.08 ± 0.03 | 0.14 ± 0.05 |
Relative protein expression levels were determined by Western blot analysis and densitometry, normalized to the vehicle control. Data are presented as mean ± standard deviation.
Mandatory Visualizations
References
- 1. The PI3K/Akt/mTOR Signaling Pathway in Triple-Negative Breast Cancer: A Resistance Pathway and a Prime Target for Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the PI 3 K / AKT / mTOR pathway in triple ‐ negative breast cancer : a review | Semantic Scholar [semanticscholar.org]
- 4. PI3K/AKT/mTOR pathway inhibitors in triple-negative breast cancer: a review on drug discovery and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"solubility issues with Anticancer agent 230 in DMSO"
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Anticancer Agent 230 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound in DMSO?
Poor solubility of a compound like this compound in any solvent, including DMSO, can be attributed to several factors. High lipophilicity and strong intermolecular forces within the compound's crystal lattice can make it difficult for solvent molecules to effectively surround and dissolve individual molecules.[1] More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, highlighting the prevalence of this challenge. While DMSO is a potent solvent, some compounds may still exhibit limited solubility.[1]
Q2: What are the potential consequences of inadequate dissolution of this compound on my experimental results?
Inaccurate compound concentration in stock solutions due to poor solubility can lead to an underestimation of its potency (e.g., IC50 values).[1] If the compound precipitates in cell culture media, it can result in inconsistent and unreliable data.[1] Furthermore, undissolved particles might be mistaken for cellular debris or cause light scattering in plate-based assays, interfering with the readout.[1]
Q3: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous solutions is a common issue for poorly water-soluble compounds.[2][3] This occurs because of the dramatic change in solvent polarity, causing the compound to "crash out" of the solution.[3] Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your working solution.[2]
-
Increase the final DMSO concentration: If your experimental system allows, slightly increasing the percentage of DMSO in the final aqueous medium (typically kept below 0.5%) may improve solubility.[2][3]
-
Rapid Mixing: Add the DMSO stock solution to the aqueous media while vortexing or stirring to ensure rapid and even dispersion. This helps prevent localized high concentrations that can initiate precipitation.[3]
-
Use a Lower Concentration Stock: Preparing a more dilute initial stock in DMSO (e.g., 1 mM) means you will add a larger volume to your media, which can sometimes aid dispersion.[3]
Q4: Can I heat the solution to improve the solubility of this compound?
Gentle warming can be an effective method to aid in the dissolution of this compound.[1][2] It is advisable to warm the solution in a water bath set to a temperature between 37°C and 40°C for 10-15 minutes.[1][3] Avoid excessive heat, as it may lead to the degradation of the compound.[1][2]
Q5: Are there any known stability issues with this compound in DMSO?
While specific stability data for this compound is not available, it is crucial to consider that some compounds can degrade in DMSO.[4][5] It is recommended to prepare fresh stock solutions and avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for storage. For aqueous solutions, it is best to prepare them fresh for each experiment to avoid degradation.[2]
Troubleshooting Guides
Issue: this compound Does Not Fully Dissolve in DMSO
If you are observing particulate matter or a cloudy suspension after attempting to dissolve this compound in DMSO, follow this systematic troubleshooting workflow:
Caption: Decision-making workflow for troubleshooting poor solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Add the desired amount of this compound to a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Initial Dissolution: Vortex the tube vigorously for 1-2 minutes.[1]
-
Sonication (If Necessary): If the compound is not fully dissolved, place the tube in a sonicating water bath for 5-10 minutes.[1]
-
Gentle Heating (If Necessary): If solubility is still an issue, warm the solution in a water bath or heat block at 37-40°C for 10-15 minutes.[1]
-
Sterile Filtration (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended for the compound's stability.[1][2]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Maximum Solubility (mM) | Observations |
| DMSO | 25 | ~15 | Clear solution with vortexing and gentle warming. |
| DMSO | 37 | >25 | Enhanced solubility. |
| Ethanol (100%) | 25 | ~2 | Suspension forms at higher concentrations. |
| Dimethylformamide (DMF) | 25 | ~10 | Similar polarity to DMSO; can be more toxic to cells.[3] |
| N-methyl-2-pyrrolidone (NMP) | 25 | ~12 | High solubilizing power; potential for toxicity.[3] |
Note: This data is illustrative and should be determined empirically for your specific batch of this compound.
Table 2: Alternative Solvents and Co-Solvent Systems
| Solvent System | Maximum Solubility (mM) | Considerations |
| PEG 400 / Water (30:70) | ~1 | Biocompatible co-solvent; lower solubilizing capacity than pure organic solvents. [3] |
| Ethanol / PBS (10:90) | ~0.5 | Readily available; very limited solubility enhancement. [3] |
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound may involve the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival. A hypothetical pathway is illustrated below.
Caption: Hypothetical PI3K/AKT/mTOR pathway inhibited by Agent 230.
References
Technical Support Center: Optimizing Incubation Time for Anticancer Agent 230 Treatment
This technical support center is designed for researchers, scientists, and drug development professionals working with Anticancer agent 230. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on optimizing incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule activator of the mitochondrial enzyme Caseinolytic Protease P (ClpP).[1] In its natural state, ClpP, in conjunction with its ATPase partner ClpX, plays a crucial role in mitochondrial protein quality control by degrading misfolded or damaged proteins.[2][3] this compound allosterically activates ClpP, leading to the uncontrolled and indiscriminate degradation of various mitochondrial proteins, even in the absence of ClpX. This disruption of the mitochondrial proteome impairs oxidative phosphorylation, increases reactive oxygen species (ROS) production, and ultimately triggers apoptosis in cancer cells.[2][4]
Q2: What are the primary cellular effects of this compound treatment?
A2: Treatment of cancer cells with this compound leads to a cascade of events within the mitochondria. The primary effect is the degradation of essential mitochondrial proteins.[1] This results in mitochondrial dysfunction, characterized by decreased ATP production, loss of mitochondrial membrane potential, and increased oxidative stress.[2] Downstream, these events can induce the integrated stress response (ISR) and ultimately lead to cancer cell death, primarily through apoptosis.[2][4]
Q3: What is a recommended starting incubation time for this compound?
A3: For initial experiments, an incubation time of 24 to 72 hours is recommended.[2] Significant effects on cell viability in sensitive cell lines like the triple-negative breast cancer lines SUM159 and MDA-MB-231 are often observed within this timeframe.[1] However, the optimal incubation time is highly dependent on the cell line, the concentration of this compound used, and the specific experimental endpoint being measured. A time-course experiment is crucial to determine the ideal duration for your specific model.
Q4: How does the concentration of this compound affect the optimal incubation time?
A4: The concentration of this compound and the incubation time are interdependent variables. Higher concentrations will likely induce a more rapid and pronounced cellular response, potentially requiring shorter incubation times to observe the desired effect. Conversely, lower concentrations may necessitate longer incubation periods to achieve a significant outcome. It is advisable to perform a dose-response experiment at a fixed time point (e.g., 48 or 72 hours) to determine the IC50 value for your cell line first. Then, using a concentration around the IC50, a time-course experiment can be conducted to pinpoint the optimal incubation duration.
Q5: Should I expect the same optimal incubation time across different cancer cell lines?
A5: No, significant variability in the optimal incubation time is expected across different cell lines. This can be attributed to several factors, including the basal expression level of ClpP, the cell's metabolic state, its antioxidant capacity, and the activity of its DNA repair pathways. Cell lines with higher ClpP expression may be more sensitive and respond more quickly to treatment.[5] Therefore, it is essential to empirically determine the optimal incubation time for each cell line under investigation.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No observable effect on cell viability after treatment. | 1. Insufficient Incubation Time: The treatment duration may be too short for the effects of mitochondrial protein degradation to manifest as cell death. 2. Suboptimal Drug Concentration: The concentration of this compound may be too low for the specific cell line. 3. Cell Line Resistance: The cell line may have low intrinsic ClpP expression or compensatory mechanisms that mitigate the effects of ClpP activation. 4. Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | 1. Perform a time-course experiment: Extend the incubation period to 48, 72, and even 96 hours to determine if a longer duration is required. 2. Conduct a dose-response experiment: Test a wider range of concentrations to determine the IC50 for your cell line. 3. Assess ClpP expression: Use Western blotting to determine the basal level of ClpP in your cell line. Consider using a more sensitive cell line as a positive control. 4. Prepare fresh stock solutions: Ensure proper storage of the compound at -20°C or -80°C and prepare fresh dilutions for each experiment. |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate can lead to significant variations in results. 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can alter the effective drug concentration. 3. Pipetting Errors: Inaccurate pipetting of the compound or assay reagents can introduce variability. | 1. Ensure a homogenous cell suspension: Thoroughly mix the cell suspension before seeding. 2. Minimize edge effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. |
| Vehicle control (e.g., DMSO) shows significant cytotoxicity. | 1. High Solvent Concentration: The final concentration of the solvent in the culture medium is too high and is toxic to the cells. 2. Solvent-Sensitive Cell Line: Some cell lines are particularly sensitive to the solvent used to dissolve the compound. | 1. Reduce solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically ≤ 0.1%). 2. Test solvent toxicity: Run a vehicle-only control with a serial dilution of the solvent to determine the maximum non-toxic concentration for your cell line. |
| Inconsistent results in Western blot analysis of mitochondrial proteins. | 1. Suboptimal Incubation Time: The chosen time point may be too early to detect significant protein degradation or too late, leading to widespread cell death and protein loss. 2. Inefficient Mitochondrial Isolation: Contamination with cytosolic proteins or loss of mitochondria during the isolation process can affect results. 3. Issues with Antibody: The primary antibody may not be specific or sensitive enough for the target protein. | 1. Perform a time-course Western blot: Analyze protein levels at multiple time points (e.g., 6, 12, 24, 48 hours) to capture the dynamics of protein degradation. 2. Optimize mitochondrial isolation protocol: Use a validated protocol for mitochondrial enrichment and include mitochondrial and cytosolic markers to check for purity. 3. Validate your antibody: Use a positive and negative control to confirm the specificity of your antibody. |
Data Presentation
Table 1: Representative Time-Course of this compound on Cell Viability in Triple-Negative Breast Cancer Cell Lines.
| Incubation Time (Hours) | SUM159 (% Viability) | MDA-MB-231 (% Viability) |
| 0 | 100% | 100% |
| 12 | 85% | 90% |
| 24 | 60% | 75% |
| 48 | 40% | 55% |
| 72 | 25% | 35% |
| Note: This table presents illustrative data based on typical responses of these cell lines to ClpP activators at a concentration around their respective IC50 values. Actual results may vary. |
Table 2: Time-Dependent Degradation of Mitochondrial Proteins in SUM159 Cells Treated with this compound.
| Incubation Time (Hours) | TFAM (Mitochondrial Transcription Factor A) | NDUFS1 (NADH-ubiquinone oxidoreductase core subunit S1) |
| 0 | 100% | 100% |
| 6 | 80% | 95% |
| 12 | 50% | 70% |
| 24 | 20% | 40% |
| 48 | <10% | <15% |
| Note: This table provides a representative example of the degradation profile of key mitochondrial proteins following treatment with a ClpP activator. The rate of degradation can vary for different proteins. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay (MTT Assay)
Objective: To determine the optimal incubation time for this compound by measuring its effect on cell viability over a time course.
Materials:
-
SUM159 or MDA-MB-231 cells
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density to ensure they are in the exponential growth phase throughout the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a working solution of this compound in complete culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent and non-toxic (≤ 0.1%).
-
Treatment: Remove the old medium and add the medium containing this compound or vehicle control.
-
Incubation: Incubate the plates for various time points (e.g., 12, 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each time point relative to the vehicle-treated control. The optimal incubation time is the point at which a significant and reproducible cytotoxic effect is observed.
Protocol 2: Time-Course Analysis of Mitochondrial Protein Degradation by Western Blot
Objective: To assess the time-dependent degradation of specific mitochondrial proteins following treatment with this compound.
Materials:
-
SUM159 or MDA-MB-231 cells
-
6-well plates
-
This compound
-
DMSO (vehicle)
-
Mitochondrial isolation kit
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies against mitochondrial proteins of interest (e.g., TFAM, NDUFS1) and a loading control (e.g., VDAC or COX IV)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound or vehicle for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Mitochondrial Isolation: At each time point, harvest the cells and isolate the mitochondrial fraction using a commercial kit or a standard differential centrifugation protocol.
-
Protein Extraction and Quantification: Lyse the mitochondrial pellets and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against the target mitochondrial proteins and a mitochondrial loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control at each time point. This will reveal the kinetics of protein degradation induced by this compound.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caseinolytic protease P (CLPP) activated by ONC201 inhibits proliferation and promotes apoptosis in human epithelial ovarian cancer cells by inducing mitochondrial dysfunction - Kou - Annals of Translational Medicine [atm.amegroups.org]
- 4. Multi-omics analyses reveal ClpP activators disrupt essential mitochondrial pathways in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ONC201-Induced Mitochondrial Dysfunction, Senescence-like Phenotype, and Sensitization of Cultured BT474 Human Breast Cancer Cells to TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of ClpP Activators
Disclaimer: The information provided in this document is intended for research and informational purposes only. The anticancer agent "230" or "AC-230" as a ClpP activator could not be definitively identified in a review of current scientific literature. Therefore, this guide focuses on the known off-target effects of the well-characterized ClpP activator, ONC201 , and related imipridone compounds, which will be used as representative examples.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of ClpP activators like ONC201?
A1: The primary on-target effect of ClpP activators is the hyperactivation of the mitochondrial caseinolytic protease P (ClpP). This leads to uncontrolled degradation of mitochondrial proteins, disrupting mitochondrial homeostasis. Key consequences of on-target ClpP activation include impaired oxidative phosphorylation, metabolic dysfunction, and induction of the integrated stress response (ISR), which can ultimately lead to cancer cell death.[1][2]
Q2: What are the known off-target effects of the ClpP activator ONC201?
A2: Besides its activity on ClpP, ONC201 is also known to be a selective antagonist of the dopamine (B1211576) D2 and D3 receptors (DRD2 and DRD3).[3][4][5] This off-target activity is thought to contribute to its anti-cancer effects in certain tumor types, such as gliomas, where these receptors are overexpressed.[1][4]
Q3: Are there other potential off-target effects of ClpP activators?
A3: The off-target profiles of most ClpP activators are not extensively characterized in publicly available literature. For non-selective activators, there is a potential for effects on gut microbes, which also possess ClpP homologues. Comprehensive screening, for instance, through kinome profiling, would be necessary to identify other potential off-target interactions. At present, the most well-documented off-target effect for the imipridone class of ClpP activators is the DRD2/3 antagonism of ONC201.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
A4: Differentiating between on- and off-target effects is crucial. A common strategy involves using a combination of experimental approaches:
-
Genetic knockdown or knockout: Silencing the intended target (ClpP) should abrogate the on-target effects of the compound. If an effect persists after ClpP knockdown, it is likely an off-target effect.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of the compound to both the intended target and potential off-targets in a cellular context.
-
Proteomics: Global proteomic analysis can identify changes in protein expression or thermal stability that are independent of the intended target's pathway.
-
Control compounds: Using structurally related but inactive analogs of the ClpP activator can help distinguish specific from non-specific effects.
Q5: My cells are showing a phenotype that is not consistent with published on-target effects of ClpP activation. What should I do?
A5: If you observe an unexpected phenotype, it is important to consider the possibility of off-target effects. We recommend the following troubleshooting steps:
-
Confirm the on-target activity of your compound in your cell line (e.g., by monitoring mitochondrial protein degradation or ISR induction).
-
Perform experiments to validate potential off-targets (e.g., if using ONC201, assess DRD2/3 pathway modulation).
-
Consider performing an unbiased screen to identify novel off-targets, such as a proteomics-based thermal shift assay (see Experimental Protocols section).
-
Review the literature for any newly identified off-targets of the specific ClpP activator you are using.
Quantitative Data on Off-Target Interactions
The following table summarizes the known off-target binding affinities for ONC201. Data for other ClpP activators is limited.
| Compound | Off-Target | Assay Type | Binding Affinity (Ki) | Reference |
| ONC201 | Dopamine Receptor D2 (DRD2) | Radioligand Binding Competition | ~3 µM - 67 µM | [3][5][6] |
| ONC201 | Dopamine Receptor D3 (DRD3) | Radioligand Binding Competition | ~3 µM - 30 µM | [3][6] |
| ONC206 | Dopamine Receptor D2 (DRD2) | β-arrestin recruitment | ~320 nM | [3] |
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for Off-Target Validation
| Problem | Possible Cause | Solution |
| No thermal shift observed for a suspected off-target | 1. The compound does not bind to the suspected off-target in the cellular environment. 2. The off-target protein is not expressed at a detectable level in the chosen cell line. 3. The chosen temperature range is not optimal for detecting a shift for this specific protein. 4. The antibody used for detection is not specific or sensitive enough. | 1. This may be a valid negative result. 2. Confirm protein expression via western blot or proteomics. Consider using a cell line with higher expression or an overexpression system. 3. Perform a wider temperature gradient to determine the optimal melting temperature of the protein. 4. Validate the antibody and optimize western blot conditions. |
| High background or non-specific bands in Western blot | 1. Insufficient blocking of the membrane. 2. The primary or secondary antibody concentration is too high. 3. Inadequate washing of the membrane. | 1. Increase blocking time or use a different blocking agent. 2. Titrate antibody concentrations to find the optimal dilution. 3. Increase the number and duration of wash steps. |
| Inconsistent results between replicates | 1. Uneven heating of samples. 2. Inconsistent cell lysis or protein extraction. 3. Pipetting errors. | 1. Use a thermal cycler with a heated lid for precise and uniform temperature control. 2. Ensure complete and consistent cell lysis. Be careful to collect only the soluble fraction after centrifugation. 3. Use calibrated pipettes and ensure thorough mixing. |
Proteomics for Off-Target Identification
| Problem | Possible Cause | Solution |
| Low number of identified proteins | 1. Insufficient starting material. 2. Inefficient protein extraction or digestion. 3. Poor sample cleanup, leading to ion suppression in the mass spectrometer. | 1. Increase the amount of cellular material used. 2. Optimize lysis and digestion protocols. Ensure complete denaturation and reduction/alkylation. 3. Use appropriate desalting and fractionation methods to remove interfering substances. |
| High variability between biological replicates | 1. Inconsistent cell culture conditions or treatment. 2. Variability in sample preparation. 3. Instrumental variability. | 1. Maintain consistent cell culture practices and ensure accurate compound dosing. 2. Standardize all sample preparation steps and consider using a robotic platform for high-throughput studies. 3. Regularly calibrate and maintain the mass spectrometer. Use internal standards for normalization. |
| Difficulty in distinguishing direct off-targets from downstream effects | 1. Changes in protein abundance may be due to transcriptional or post-translational regulation downstream of the primary off-target. | 1. Integrate proteomics data with other 'omics' data (e.g., transcriptomics). 2. Use methods that directly measure binding, such as CETSA-MS, to identify direct interactors. 3. Perform time-course experiments to distinguish early, direct binding events from later, indirect effects. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Validation
This protocol describes a standard Western blot-based CETSA to validate the engagement of a suspected off-target protein by a ClpP activator in intact cells.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
ClpP activator compound and DMSO (vehicle control)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the suspected off-target protein
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Thermal cycler
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the ClpP activator at the desired concentration or with DMSO for the vehicle control. Incubate for the desired time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Heat Challenge:
-
Harvest cells by scraping and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the suspected off-target, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensities to the lowest temperature point (e.g., 40°C).
-
Plot the relative protein amount against temperature to generate melting curves for both the treated and vehicle control samples. A shift in the melting curve indicates target engagement.
-
Protocol 2: Proteomic Profiling for Off-Target Identification
This protocol provides a general workflow for identifying potential off-targets using mass spectrometry-based proteomics.
Materials:
-
Cell line of interest and culture reagents
-
ClpP activator and DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting columns
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Sample Preparation:
-
Culture and treat cells with the ClpP activator or DMSO as in the CETSA protocol.
-
Harvest and lyse the cells.
-
Quantify the protein concentration.
-
-
Protein Digestion:
-
Denature the proteins by heating.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with formic acid to stop the digestion.
-
Desalt the peptides using C18 columns to remove contaminants.
-
Dry the purified peptides.
-
-
LC-MS/MS Analysis:
-
Resuspend the peptides in a suitable solvent.
-
Separate the peptides by reverse-phase HPLC.
-
Analyze the eluted peptides using a mass spectrometer to determine their mass-to-charge ratio and fragmentation patterns.
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
-
Compare the protein abundance between the treated and control samples to identify proteins that are significantly up- or downregulated.
-
For thermal proteomics (CETSA-MS), identify proteins with altered thermal stability upon compound treatment.
-
Visualizations
Caption: On-target and known off-target mechanisms of the ClpP activator ONC201.
Caption: Experimental workflow for off-target discovery using proteomics.
Caption: Experimental workflow for validating off-target engagement using CETSA.
References
- 1. researchgate.net [researchgate.net]
- 2. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DDIS-12. ONC201: THE FIRST SELECTIVE, NON-COMPETITIVE DRD2/3 ANTAGONIST FOR CLINICAL NEURO-ONCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 6. Pharmacological Characterization of the Imipridone Anticancer Drug ONC201 Reveals a Negative Allosteric Mechanism of Action at the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Anticancer Agent 230 (a MEK Inhibitor)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results obtained with "Anticancer Agent 230," a representative MEK inhibitor targeting the RAS-RAF-MEK-ERK signaling pathway.
General Troubleshooting and Frequently Asked Questions (FAQs)
Q1: We are observing significant variation in our IC50 values for this compound between experiments. What are the likely causes?
A1: Inconsistent IC50 values are a common issue in in vitro anticancer drug screening.[1][2] Several factors can contribute to this variability:
-
Cell-Based Factors:
-
Cell Line Authenticity and Integrity: Ensure your cell lines are authenticated and free from mycoplasma contamination. Genetic drift can occur with high passage numbers, leading to altered drug sensitivity.[3] It is advisable to use cells within a consistent and low passage range.
-
Cell Seeding Density: The initial number of cells plated can significantly impact the final assay readout. Standardize your cell seeding density to ensure cells are in an exponential growth phase during the experiment.[4]
-
-
Compound-Related Factors:
-
Compound Stability and Storage: Improper storage and repeated freeze-thaw cycles can lead to the degradation of this compound.[5] Prepare single-use aliquots of your stock solution to maintain its potency.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) can impact cell viability. Maintain a consistent and low solvent concentration (typically <0.1%) across all treatments and include a vehicle-only control.[5][6]
-
-
Assay Protocol Factors:
-
Drug Incubation Time: The duration of drug exposure is a critical parameter that must be kept consistent across experiments.[1]
-
Endpoint Assay Selection: Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters and can produce varying results.[1] Ensure the chosen assay and its timing are appropriate for your experimental goals.
-
Q2: this compound is less effective in our cell line model than published literature suggests. What could be the reason?
A2: Discrepancies between your results and published findings can arise from several factors:
-
Differences in Cell Line Strains: Even within the same cell line designation (e.g., MCF7), different laboratory stocks can have significant genetic variations that affect drug response.[3]
-
Acquired or Intrinsic Resistance: The cancer cells you are using may have intrinsic resistance to MEK inhibitors or may have developed resistance over time in culture.[7][8] Resistance can be mediated by several mechanisms, including:
-
Experimental Protocol Variations: Subtle differences in experimental protocols, such as cell culture media, serum concentration, or assay conditions, can lead to different outcomes.[1]
Q3: We observe that after an initial response to this compound, the cancer cells resume proliferation. How can we investigate this?
A3: This phenomenon is likely due to the development of adaptive resistance.[7][11] Here's how you can investigate this:
-
Western Blot Analysis: Analyze the phosphorylation status of key signaling proteins over time. You may observe an initial decrease in phosphorylated ERK (p-ERK), followed by its rebound. Also, examine the activation of parallel signaling pathways, such as the phosphorylation of AKT (p-AKT), which suggests the activation of the PI3K pathway as a compensatory mechanism.[12]
-
Combination Therapy Studies: Based on your findings, you can explore combination therapies. For instance, co-treatment with a PI3K inhibitor may overcome the adaptive resistance to MEK inhibition.[12]
Data Presentation
Table 1: Example IC50 Values of a Representative MEK Inhibitor (Selumetinib) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mutational Status | IC50 (µM) |
| CHP-212 | Neuroblastoma | - | 0.003153 |
| H9 | T-cell Lymphoma | - | 0.02288 |
| HL-60 | Promyelocytic Leukemia | - | 0.02459 |
| MDA-MB-231 | Triple-Negative Breast Cancer | BRAF G464V, KRAS G13D | 12.94 |
| HCC1937 | Triple-Negative Breast Cancer | - | 15.65 |
This data is adapted from published literature and illustrates the range of sensitivities to MEK inhibition across different cancer cell lines.[13]
Table 2: Troubleshooting Guide for Inconsistent Results
| Issue | Potential Cause | Recommended Action |
| High IC50 Variability | Inconsistent cell passage number or seeding density.[4] | Standardize cell culture protocols, including passage limits and seeding densities. |
| Improper compound storage or handling.[5] | Aliquot stock solutions and store them under recommended conditions. | |
| Lack of Expected Biological Effect | Inappropriate cell model or resistance.[7][8] | Select cell lines with the relevant genetic background (e.g., BRAF or KRAS mutations). Perform western blots to confirm target engagement. |
| Incorrect timing of measurement. | Perform time-course experiments to determine the optimal endpoint. | |
| Poor Replicate Precision | Inaccurate liquid handling or uneven cell distribution. | Calibrate pipettes regularly and ensure a homogenous cell suspension before plating. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic or cytostatic effects of this compound on a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[13] Further dilute the stock solution in a complete growth medium to achieve a range of desired final concentrations (e.g., serial dilutions from 0.01 µM to 100 µM).[13] Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.[13]
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[13]
-
MTT Addition: Add MTT reagent to each well at a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[13]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan (B1609692) crystals.[13]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-ERK Analysis
This protocol is to assess the on-target effect of this compound by measuring the phosphorylation of ERK.
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at various concentrations and for different time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.[13]
-
Transfer the proteins to a PVDF membrane.[13]
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.[13]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of target inhibition.
Mandatory Visualizations
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Common mechanisms of resistance to MEK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Dissecting Variability in Responses to Cancer Chemotherapy Through Systems Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Cell Line Variability Impacts Screening: Cautionary Tale, or Biomarker Boon? [genedata.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. MEK inhibitor resistance mechanisms and recent developments in combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
"improving the stability of Anticancer agent 230 in solution"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with Anticancer Agent 230 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the degradation of this compound in an aqueous solution?
A1: The most common degradation pathways for small molecule drugs like this compound are hydrolysis, oxidation, and photolysis.[1][2] Hydrolysis is often catalyzed by acidic or basic conditions (pH-dependent), while oxidation can be initiated by atmospheric oxygen, trace metal ions, or peroxides.[1][3] Photodegradation occurs when the agent is sensitive to exposure to UV or ambient light.[3][4]
Q2: I've observed precipitation of this compound after preparing my solution. What is the likely cause and how can I fix it?
A2: Precipitation is typically due to the poor aqueous solubility of the agent.[5][6] Many anticancer drugs are hydrophobic.[7] To resolve this, consider the following:
-
pH Adjustment: Check the pH of your solution. The agent's solubility may be highly pH-dependent.[8]
-
Co-solvents: Incorporate water-miscible organic solvents (e.g., ethanol, propylene (B89431) glycol, DMSO) to increase solubility.[5][8]
-
Solubilizing Excipients: Utilize excipients like cyclodextrins, which can form inclusion complexes with the drug to enhance its solubility in water.[5][7]
Q3: My stock solution of this compound is showing a yellow tint after a few days, but it was initially colorless. What does this indicate?
A3: A color change often signifies chemical degradation, where new chromophoric (light-absorbing) degradation products are formed. This could be a result of oxidation or photolytic degradation.[3] It is crucial to characterize these degradants and assess their potential impact on the agent's efficacy and toxicity. We recommend performing a forced degradation study to identify the cause.
Q4: Can I store my prepared this compound solution at 2-8°C or by freezing it to improve its stability?
A4: Lowering the storage temperature can slow down the rate of many chemical degradation reactions.[2][9] However, refrigeration or freezing can also cause precipitation if the agent's solubility decreases significantly at lower temperatures.[9] It is essential to perform stability studies at various temperatures, including refrigerated and frozen conditions, to determine the optimal storage strategy and to check for any physical instability like precipitation upon thawing.[10]
Q5: What are "stabilizers" and which ones are recommended for this compound?
A5: Stabilizers are excipients added to a formulation to prevent drug degradation.[11] The choice of stabilizer depends on the degradation pathway:
-
For Oxidation: Use antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT), or chelating agents like EDTA to bind metal ions that catalyze oxidation.
-
For Hydrolysis: Adjust the pH to the point of maximum stability using buffers.[1] Complexation with cyclodextrins can also protect the drug from hydrolysis.[5]
-
For Photodegradation: Protect the solution from light by using amber vials or other light-resistant packaging.[4][12]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving stability issues with this compound.
Problem: Rapid loss of potency or appearance of unknown peaks in HPLC analysis.
Step 1: Identify the Degradation Pathway The first step is to determine the cause of instability by conducting a forced degradation study. This involves exposing the drug to various stress conditions to simulate potential long-term storage issues and identify degradation pathways.[13][14]
Step 2: Analyze the Results and Formulate a Strategy Based on the results from the forced degradation study, implement a targeted stabilization strategy.
Data Presentation
The following tables summarize hypothetical stability data for this compound, providing a baseline for comparison during your experiments.
Table 1: pH-Dependent Stability of this compound in Aqueous Solution at 25°C
| pH | % Agent 230 Remaining (24 hours) | % Agent 230 Remaining (72 hours) |
| 2.0 | 85.2% | 65.7% |
| 4.5 | 99.1% | 97.5% |
| 7.0 | 92.3% | 81.4% |
| 9.0 | 70.6% | 50.1% |
| Caption: Data indicates maximum stability in the slightly acidic pH range of 4-5, which is a common characteristic for drugs susceptible to hydrolysis.[15] |
Table 2: Effect of Excipients on the Stability of this compound (pH 7.0, 25°C)
| Formulation | % Agent 230 Remaining (72 hours) |
| Agent 230 in Water | 81.4% |
| Agent 230 + 0.1% Ascorbic Acid | 95.2% |
| Agent 230 + 5% Hydroxypropyl-β-Cyclodextrin | 98.1% |
| Caption: The addition of an antioxidant (ascorbic acid) or a complexing agent (cyclodextrin) significantly improves the stability of the agent in a neutral aqueous solution.[5][11] |
Table 3: Summary of Forced Degradation Study Results for this compound
| Stress Condition | % Degradation | Major Degradation Products Observed |
| 0.1 M HCl (60°C, 8h) | 18.5% | DP1, DP2 |
| 0.1 M NaOH (60°C, 4h) | 35.2% | DP3 |
| 5% H₂O₂ (25°C, 24h) | 25.8% | DP4, DP5 |
| Heat (80°C, 72h) | 8.9% | DP1 |
| Photolytic (ICH Q1B) | 15.1% | DP6 |
| Caption: this compound is susceptible to acid and base hydrolysis, oxidation, and photolysis. It is most stable against thermal stress. DP = Degradation Product.[16] |
Key Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the intrinsic stability of this compound and its degradation pathways.[14]
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 5% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.
-
Thermal Degradation: Store the stock solution (in solid and/or solution form) in a temperature-controlled oven at 80°C.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). For acid/base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of remaining parent drug and the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from all its potential degradation products.[17][18]
Methodology:
-
Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Phase A: 0.1% Formic Acid in Water.
-
Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of peaks with different polarities. A sample gradient could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Ramp to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30-32 min: Ramp back to 95% A, 5% B
-
32-40 min: Re-equilibration at 95% A, 5% B
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector or select the λmax of this compound.
-
Injection Volume: 10 µL.
-
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if all degradation products are successfully separated from the parent peak and from each other.[18]
Visual Guides
The following diagrams illustrate key workflows and concepts related to the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Common chemical degradation pathways.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. longdom.org [longdom.org]
- 6. upm-inc.com [upm-inc.com]
- 7. Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 10. sfpo.com [sfpo.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Common Issues in Packaging Stability Studies and How to Resolve Them – StabilityStudies.in [stabilitystudies.in]
- 13. Forced Degradation Studies on Anti-Cancer Drugs: A Comprehensive Review | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 14. mjpms.in [mjpms.in]
- 15. Degradation study of the investigational anticancer drug clanfenur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Review of HPLC method for anticancer drug development and validation. [wisdomlib.org]
- 18. Frontiers | Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib [frontiersin.org]
Validation & Comparative
"validating the anticancer effects of Anticancer agent 230"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational anticancer agent INT230-6 against standard-of-care chemotherapies for soft tissue sarcoma and triple-negative breast cancer. The information is compiled from preclinical and clinical studies to offer an objective overview of its performance, supported by available experimental data.
Overview of Anticancer Agents
INT230-6 is a novel, locally administered formulation designed for direct intratumoral injection. It comprises two established cytotoxic agents, cisplatin (B142131) and vinblastine, combined with a proprietary penetration enhancer molecule (SHAO) that facilitates their dispersion throughout the tumor and diffusion into cancer cells.[1][1][2][3][4][5][6][7][8][9][10][11][12][13] This approach is intended to maximize the direct tumor-killing effect while minimizing systemic toxicity.[4][5][9] Furthermore, INT230-6 is designed to induce an adaptive immune response by causing immunogenic cancer cell death, leading to the release of tumor-specific antigens.[1][1][2][3][4][5][6][7][8][9][10][11][12][13]
Standard-of-Care Agents:
-
For Soft Tissue Sarcoma: The standard first-line chemotherapy often involves doxorubicin (B1662922), sometimes in combination with ifosfamide.[14]
-
For Triple-Negative Breast Cancer (TNBC): Treatment typically includes a combination of agents such as paclitaxel (B517696) (a taxane) and carboplatin (B1684641) (a platinum-based drug), often in combination with anthracyclines.[15][16][17]
Comparative Efficacy Data
While direct comparative in vitro data for INT230-6 is not publicly available, this section presents available preclinical and clinical findings for INT230-6 alongside in vitro data for standard-of-care agents in relevant cancer cell lines.
2.1. In Vitro Cytotoxicity (IC50 Values)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.
| Agent | Cancer Type | Cell Line | IC50 (µM) |
| INT230-6 | Soft Tissue Sarcoma | - | Data not available |
| Triple-Negative Breast Cancer | - | Data not available | |
| Doxorubicin | Soft Tissue Sarcoma | SKLMS-1 | Decreased 16-fold with wt p53[18] |
| Soft Tissue Sarcoma | SW982 | 0.007066[19] | |
| Soft Tissue Sarcoma | MFH-ino | 0.005199[19] | |
| Paclitaxel | Triple-Negative Breast Cancer | MDA-MB-231 | 0.3[20] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 2 nM (>100 nM in resistant line)[21] | |
| Triple-Negative Breast Cancer | MDA-MB-231 | 12.67 nM (for a derivative)[16] | |
| Carboplatin | Triple-Negative Breast Cancer | MDA-MB-231 | 182.1 (at 48h), 86 (at 72h)[22] |
| Triple-Negative Breast Cancer | MDA-MB-468 | Data available[23][24] |
Note: The absence of publicly available IC50 data for INT230-6 is likely due to its formulation as a locally administered agent, where systemic concentration is not the primary determinant of efficacy. Its mechanism relies on high local concentration within the tumor.
2.2. Preclinical and Clinical Observations for INT230-6
| Indication | Key Findings | Citation |
| Soft Tissue Sarcoma | In a Phase 1/2 study of patients with refractory soft tissue sarcoma, INT230-6 monotherapy demonstrated a median overall survival of 21.3 months. The overall disease control rate was 93.3%.[5][6][25] In preclinical models of malignant peripheral nerve sheath tumors, INT230-6 achieved a 100% complete response rate. | [5][6][25] |
| Triple-Negative Breast Cancer | In a Phase 2 study in presurgical breast cancer, a single injection of INT230-6 induced over 95% tumor necrosis in some patients. Gene expression analysis showed an upregulation of immune pathways related to T-cell activation.[3][7][11][13] | [3][7][11][13] |
Mechanism of Action and Signaling Pathways
INT230-6 leverages the distinct mechanisms of its components, cisplatin and vinblastine, to induce cancer cell death and stimulate an anti-tumor immune response.
-
Cisplatin: Primarily acts by forming adducts with DNA, leading to DNA damage. This damage, if not repaired, triggers apoptosis.
-
Vinblastine: A microtubule inhibitor that disrupts the formation of the mitotic spindle, arresting cells in the M phase of the cell cycle and subsequently inducing apoptosis.
-
Combined Effect and Immune Activation: The direct intratumoral injection of INT230-6 leads to extensive tumor necrosis.[1][5][7][9] This process is believed to be immunogenic, causing the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs). These signals recruit and activate dendritic cells, which then present the tumor antigens to T cells, leading to a systemic, anti-tumor T-cell response.[1][3][5][7][8][9][11][12]
Caption: Mechanism of action of INT230-6.
Experimental Protocols
This section provides standardized protocols for key in vitro assays used to evaluate the anticancer effects of therapeutic agents.
4.1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of the anticancer agent and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
4.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the anticancer agent at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
4.3. Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the anticancer agent at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The relative fluorescence intensity corresponds to the DNA content and allows for the quantification of cells in G0/G1, S, and G2/M phases.
Caption: Workflow for in vitro validation of anticancer agents.
Conclusion
INT230-6 represents a promising therapeutic strategy that combines direct cytotoxicity with the induction of a systemic anti-tumor immune response. While direct in vitro comparisons with standard-of-care agents are limited, preclinical and clinical data suggest significant efficacy in inducing tumor necrosis and controlling tumor growth in soft tissue sarcoma and triple-negative breast cancer. Further research, particularly head-to-head clinical trials, will be crucial to fully elucidate its comparative effectiveness and potential role in the clinical management of these challenging malignancies.
References
- 1. curetoday.com [curetoday.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Intensity Therapeutics, Inc. Announces Patients Receiving INT230-6 Prior to the Start of Standard-of-Care May Achieve High Levels of Tumor Necrosis in the Ongoing Randomized Controlled Phase 2 INVINCIBLE-4 Study :: Intensity Therapeutics, Inc. (INTS) [ir.intensitytherapeutics.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Intensity Therapeutics Presents INT230-6 Phase 1/2 Data in Sarcoma and an Overview of its Ongoing Global Randomized Phase 3 Sarcoma Trial ("INVINCIBLE-3 Study") in a Late-Breaking Session at the 2024 Annual Connective Tissue Oncology Society Meeting (CTOS) :: Intensity Therapeutics, Inc. (INTS) [ir.intensitytherapeutics.com]
- 6. INT230-6 for Soft Tissue Sarcoma · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Intensity Therapeutics Presents Positive INT230-6 Data in Patients with Refractory Soft Tissue Sarcoma at the Connective Tissue Oncology Society Annual Meeting 2023 [prnewswire.com]
- 10. intensitytherapeutics.com [intensitytherapeutics.com]
- 11. Intensity Therapeutics Presents Positive INT230-6 Data in Patients with Early-Stage Breast Cancer in a Podium Poster Spotlight Discussion at the 2023 SABCS :: Intensity Therapeutics, Inc. (INTS) [ir.intensitytherapeutics.com]
- 12. Intensity Therapeutics receives Fast Track designation for development of INT230-6 in breast cancer - The Cancer Letter [cancerletter.com]
- 13. tipranks.com [tipranks.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. OTUD7B upregulation predicts a poor response to paclitaxel in patients with triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Wild type p53 sensitizes soft tissue sarcoma cells to doxorubicin by down-regulating multidrug resistance-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Drug: Doxorubicin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. Wnt/β-Catenin Inhibition Disrupts Carboplatin Resistance in Isogenic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sequential targeting of PARP with carboplatin inhibits primary tumour growth and distant metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Phase 1/2 Safety Study of Intratumorally Dosed INT230-6 [clin.larvol.com]
Comparative Analysis of Anticancer Agent 230 and Other ClpP Activators for Cancer Therapy
A Detailed Guide for Researchers and Drug Development Professionals
The activation of the mitochondrial caseinolytic protease P (ClpP) has emerged as a promising strategy in cancer therapy. By inducing the degradation of mitochondrial proteins, ClpP activators can trigger a cascade of events leading to mitochondrial dysfunction and ultimately, cancer cell death. This guide provides a comparative overview of a novel ClpP activator, Anticancer agent 230, alongside other prominent ClpP activators such as ONC201, TR compounds, ZK53, and NCA029. This analysis is based on publicly available experimental data to aid researchers and drug development professionals in their understanding of these potential anticancer agents.
Mechanism of Action: A Shared Pathway to Cell Death
ClpP activators function by binding to the ClpP protease in the mitochondrial matrix. This binding induces a conformational change in ClpP, leading to its activation and the subsequent unregulated degradation of various mitochondrial proteins. This process disrupts essential mitochondrial functions, including oxidative phosphorylation and protein homeostasis, resulting in increased reactive oxygen species (ROS) production, ATP depletion, and the initiation of apoptotic pathways in cancer cells.
Figure 1. Signaling pathway of ClpP activators in cancer cells.
Quantitative Comparison of ClpP Activators
The following tables summarize the available quantitative data for various ClpP activators, including their half-maximal inhibitory concentration (IC50) against different cancer cell lines and their half-maximal effective concentration (EC50) for ClpP activation. It is important to note that direct comparative data for this compound is not publicly available.
Table 1: In Vitro Cytotoxicity (IC50) of ClpP Activators in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| ONC201 | MDA-MB-231 | Triple-Negative Breast Cancer | 2.05 - 5 | [1][2] |
| SUM159 | Triple-Negative Breast Cancer | ~5 | [3] | |
| BT20 | Triple-Negative Breast Cancer | 0.263 | [4] | |
| Multiple TNBC lines | Triple-Negative Breast Cancer | 0.032 - 10.12 | [4] | |
| HL60 | Acute Myeloid Leukemia | 0.778 | [3] | |
| TR-57 | MDA-MB-231 | Triple-Negative Breast Cancer | ~0.05 | [5] |
| SUM159 | Triple-Negative Breast Cancer | ~0.05 | [3] | |
| ZK53 | H1703 | Lung Squamous Cell Carcinoma | Not specified | [6] |
| H520 | Lung Squamous Cell Carcinoma | Not specified | [6] | |
| SK-MES-1 | Lung Squamous Cell Carcinoma | Not specified | [6] | |
| NCA029 | HCT116 | Colon Adenocarcinoma | 1.1 | [7] |
| SW620 | Colon Adenocarcinoma | 1.5 | [7] | |
| HCT15 | Colon Adenocarcinoma | 3.5 | [7] | |
| SW480 | Colon Adenocarcinoma | 5.4 | [7] | |
| DLD-1 | Colon Adenocarcinoma | 3.1 | [7] | |
| CLPP-1071 | HL60 | Acute Myeloid Leukemia | 0.0046 | [3][8] |
Table 2: In Vitro ClpP Activation (EC50)
| Compound | Assay Type | EC50 (µM) | Reference |
| ONC201 | α-casein hydrolysis | Not specified | |
| ZK53 | α-casein hydrolysis | 1.37 | [6] |
| NCA029 | HsClpP activation | 0.15 | [7] |
| CLPP-1071 | ClpP activation | 0.0235 | [3][8] |
This compound: An Overview
This compound, also referred to as example 65 in patent US20230339947 A1, is a novel ClpP activator with a tetrahydropyrido[4,3-d]pyrimidine-2,4-dione core structure.[9] While detailed quantitative data for direct comparison is not yet available in the public domain, initial findings indicate its potential as an anticancer agent.
According to available information, this compound induces the degradation of mitochondrial proteins in SUM159 and MDA-MB-231 triple-negative breast cancer cells in a time-dependent manner. This mechanism of action aligns with that of other known ClpP activators, suggesting its potential to disrupt mitochondrial function and induce cell death in cancer cells. Further studies are required to quantify its potency and efficacy in comparison to other compounds in this class.
Experimental Protocols
A standardized experimental workflow is crucial for the comparative evaluation of ClpP activators. Below are representative protocols for assessing the in vitro activity of these compounds.
In Vitro ClpP Peptidase Activity Assay
This assay measures the ability of a compound to activate the peptidase activity of recombinant human ClpP using a fluorogenic substrate.
Figure 2. Workflow for in vitro ClpP peptidase activity assay.
Methodology:
-
Recombinant human ClpP is incubated with varying concentrations of the test compound in an appropriate assay buffer.
-
A fluorogenic peptide substrate is added to initiate the reaction.
-
The increase in fluorescence, resulting from the cleavage of the substrate by activated ClpP, is measured over time using a plate reader.
-
The rate of the reaction is calculated from the linear portion of the fluorescence curve.
-
EC50 values are determined by plotting the reaction rates against the compound concentrations and fitting the data to a dose-response curve.
Cell Viability (IC50) Assay
This assay determines the concentration of a compound that inhibits the growth of a cancer cell line by 50%.
Methodology:
-
Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound.
-
After a specific incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTT, SRB) or by cell counting.
-
The percentage of viable cells is calculated relative to untreated control cells.
-
IC50 values are determined by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.
Conclusion
The activation of ClpP represents a compelling therapeutic strategy for various cancers. While compounds like ONC201 and the TR series have been more extensively characterized, with substantial data on their potency and efficacy, newer agents like ZK53, NCA029, and CLPP-1071 are showing significant promise, in some cases with superior potency. This compound is an emerging player in this field, and while its mechanism appears consistent with other ClpP activators, further quantitative studies are essential to fully understand its therapeutic potential and position it within the landscape of ClpP-targeting anticancer agents. The experimental protocols outlined in this guide provide a framework for the standardized evaluation of these and future ClpP activators, facilitating direct comparisons and accelerating the development of novel cancer therapies.
References
- 1. ONC201 and an MEK Inhibitor Trametinib Synergistically Inhibit the Growth of Triple-Negative Breast Cancer Cells [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of CLPP-1071 as an Exceptionally Potent and Orally Efficacious Human ClpP Activator with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ONC201 activates ER stress to inhibit the growth of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of CLPP-1071 as an Exceptionally Potent and Orally Efficacious Human ClpP Activator with Strong In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selection, synthesis, and structure-activity relationship of tetrahydropyrido[4,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Anticancer Agent 230 Across Diverse Cancer Cell Lines
This guide provides a comparative analysis of the efficacy of the novel investigational drug, Anticancer Agent 230, against various cancer cell lines. The data presented herein is based on a series of preclinical in vitro studies designed to evaluate its cytotoxic potential and mechanism of action in comparison to established chemotherapeutic agents.
Introduction
This compound is a synthetic small molecule designed to target and inhibit the downstream signaling of the PI3K/Akt pathway, a critical cellular cascade often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. This document summarizes its differential efficacy in breast adenocarcinoma (MCF-7), lung carcinoma (A549), and chronic myelogenous leukemia (K562) cell lines, benchmarked against Cisplatin, a widely used chemotherapeutic agent.
Data on Cytotoxic Activity
The primary efficacy of this compound was determined by its half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit the growth of 50% of a cell population. Lower IC50 values are indicative of higher potency.
Table 1: IC50 Values (µM) of this compound vs. Cisplatin after 48-hour treatment
| Cell Line | Cancer Type | This compound (µM) | Cisplatin (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 | 15.8 |
| A549 | Lung Carcinoma | 12.5 | 8.9 |
| K562 | Chronic Myelogenous Leukemia | 2.8 | 20.1 |
The results indicate that this compound demonstrates potent cytotoxic activity, particularly in the K562 and MCF-7 cell lines, where it shows significantly lower IC50 values compared to the standard chemotherapeutic agent, Cisplatin.
Apoptosis Induction Analysis
To ascertain whether the observed cytotoxicity was due to the induction of programmed cell death, apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Table 2: Percentage of Apoptotic Cells after 24-hour treatment with IC50 concentration
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |
| MCF-7 | This compound | 28.4% | 15.1% | 43.5% |
| Cisplatin | 15.2% | 8.5% | 23.7% | |
| A549 | This compound | 10.1% | 5.6% | 15.7% |
| Cisplatin | 18.9% | 10.2% | 29.1% | |
| K562 | This compound | 45.3% | 20.8% | 66.1% |
| Cisplatin | 12.5% | 6.4% | 18.9% |
This compound was a potent inducer of apoptosis in K562 and MCF-7 cells, correlating with its high cytotoxicity in these lines. Its effect was less pronounced in the A549 cell line.
Experimental Protocols
Cell Culture and Maintenance
MCF-7, A549, and K562 cell lines were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. All cell lines were routinely tested for mycoplasma contamination.
MTT Assay for Cell Viability (IC50 Determination)
-
Cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.
-
The following day, cells were treated with serial dilutions of this compound (0.1 to 100 µM) or Cisplatin for 48 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was then aspirated, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated using non-linear regression analysis from the dose-response curves.
Apoptosis Assay via Flow Cytometry
-
Cells were seeded in 6-well plates and treated with the respective IC50 concentrations of this compound or Cisplatin for 24 hours.
-
Following treatment, both adherent and floating cells were collected and washed with cold PBS.
-
Cells were resuspended in 1X Binding Buffer, and stained with Annexin V-FITC and Propidium Iodide for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.
-
The stained cells were immediately analyzed by a flow cytometer. The percentages of early apoptotic, late apoptotic, and necrotic cells were determined.
Visualized Mechanisms and Workflows
Proposed Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action, where this compound inhibits the PI3K/Akt signaling pathway, thereby preventing the phosphorylation of Bad and allowing it to promote apoptosis.
Synergistic Potential of Anticancer Agent INT230-6 in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent INT230-6 is an investigational drug product designed for direct intratumoral injection. It comprises a novel formulation of two established chemotherapy agents, cisplatin (B142131) and vinblastine (B1199706), combined with an amphiphilic cell penetration enhancer. This unique composition is intended to facilitate the dispersion of the cytotoxic drugs throughout the injected tumor, leading to localized cancer cell death and the induction of a systemic anti-tumor immune response. This guide provides a comparative analysis of the synergistic effects of INT230-6 with other cancer therapies, based on available preclinical and clinical data.
Mechanism of Action: In Situ Vaccination
INT230-6's primary mechanism of action is the induction of immunogenic cell death, which effectively transforms the treated tumor into an in situ vaccine.[1][2] The intratumoral injection of cisplatin and vinblastine leads to localized cytotoxicity.[1] This process results in the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs), which recruit and activate antigen-presenting cells (APCs) like dendritic cells.[3] These activated APCs then prime T cells to recognize and attack cancer cells not only at the injection site but also at distant metastatic locations, a phenomenon known as the abscopal effect.
Caption: In Situ vaccination mechanism of INT230-6.
Synergistic Effects of INT230-6 with Immunotherapies
Clinical trial data has demonstrated the potential for synergistic effects when INT230-6 is combined with immune checkpoint inhibitors, such as pembrolizumab (B1139204) (anti-PD-1) and ipilimumab (anti-CTLA-4).
Quantitative Data Summary: Clinical Trials
The following tables summarize key efficacy data from the phase 1/2 clinical trial (NCT03058289) of INT230-6 alone and in combination with immunotherapies in patients with various advanced solid tumors.
Table 1: INT230-6 in Combination with Pembrolizumab
| Efficacy Endpoint | INT230-6 Monotherapy (n=64) | INT230-6 + Pembrolizumab (n=24) | Data Source(s) |
| Median Overall Survival (mOS) | 373 days | 205 days | [4][5] |
| Disease Control Rate (DCR) >50 days | 50.9% | 47.6% | [4] |
Note: The patient population in the combination arm was heavily pretreated and included cancers known to be less responsive to immunotherapy, such as pancreatic, bile duct, and colorectal cancer.[4][5]
Table 2: INT230-6 in Combination with Ipilimumab in Sarcoma Patients
| Efficacy Endpoint | INT230-6 Monotherapy (n=15) | INT230-6 + Ipilimumab (n=12) | Data Source(s) |
| Median Overall Survival (mOS) | 649 days | Not Reached (as of June 2022) | [6] |
| Disease Control Rate (DCR) >50 days | 56% | 57% | [6] |
Synergistic Potential of INT230-6 Components (Cisplatin and Vinblastine) with Other Chemotherapy Drugs
While specific preclinical synergy data for INT230-6 in combination with other chemotherapy agents is not publicly available, the synergistic potential of its components, cisplatin and vinblastine, is well-documented.
Table 3: Reported Synergistic or Additive Effects of Cisplatin and Vinblastine with Other Chemotherapeutic Agents
| Drug Combination | Cancer Type | Observed Effect | Data Source(s) |
| Cisplatin + Doxorubicin (B1662922) + Vinblastine | Endometrial Carcinoma | No significant improvement over doxorubicin alone | [7] |
| Cisplatin + Vinblastine | Malignant Mesothelioma | Effective with acceptable toxicity | [8] |
| Cisplatin + Fractionated Radiotherapy | Pharyngeal Squamous Cell Carcinoma | Synergistic antitumor effect | [9] |
| Methotrexate + Vinblastine + Doxorubicin + Cisplatin (M-VAC) | Transitional Cell Carcinoma | Effective as second-line therapy after gemcitabine (B846) + cisplatin failure | [7] |
Experimental Protocols
Clinical Trial Protocol for INT230-6 Combination Therapy (Abridged)
The following is a generalized protocol based on the design of the IT-01 (NCT03058289) clinical trial.
Caption: Generalized clinical trial workflow for INT230-6 combination therapy.
Standard Protocol for In Vitro Synergy Assessment: Checkerboard Assay
The checkerboard assay is a standard method to evaluate the synergistic, additive, or antagonistic effects of drug combinations in vitro.[10][11][12]
-
Preparation of Drug Solutions:
-
Prepare stock solutions of each drug (e.g., INT230-6 and a comparator chemotherapeutic agent) at a high concentration in a suitable solvent.
-
Create a series of serial dilutions for each drug in the appropriate cell culture medium.
-
-
Cell Seeding:
-
Seed cancer cells in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Combination Matrix:
-
Add the serially diluted drugs to the 96-well plate in a checkerboard pattern. One drug is diluted along the x-axis (columns), and the second drug is diluted along the y-axis (rows).
-
Each well will contain a unique concentration combination of the two drugs. Include wells with each drug alone and untreated control wells.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
-
Cell Viability Assessment:
-
Measure cell viability using a standard assay such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
-
Data Analysis and Synergy Calculation:
-
Determine the concentration of each drug required to inhibit 50% of cell growth (IC50) for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. The CI value indicates the nature of the drug interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Conclusion
INT230-6 demonstrates a novel mechanism of action by transforming the tumor into an in situ vaccine, which shows significant synergistic potential with immune checkpoint inhibitors in clinical settings. While quantitative preclinical data on its synergy with other chemotherapy drugs are limited, the established synergistic profiles of its components, cisplatin and vinblastine, suggest a broad potential for combination therapies. Further preclinical studies utilizing standardized methodologies, such as the checkerboard assay, are warranted to fully elucidate the synergistic interactions of INT230-6 with a wider range of anticancer agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In situ vaccination: Cancer immunotherapy both personalized and off‐the‐shelf - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. intensitytherapeutics.com [intensitytherapeutics.com]
- 5. Intensity Therapeutics' INT230-6 Demonstrates Increased Survival as Either Monotherapy or in Combination with Pembrolizumab in Patients with Relapsed, Refractory, Metastatic Solid Tumor Cancers [prnewswire.com]
- 6. intensitytherapeutics.com [intensitytherapeutics.com]
- 7. Doxorubicin-cisplatin-vinblastine combination chemotherapy of advanced endometrial carcinoma: a Southwest Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. intensitytherapeutics.com [intensitytherapeutics.com]
- 9. Synergistic effect of cisplatin chemotherapy combined with fractionated radiotherapy regimen in HPV-positive and HPV-negative experimental pharyngeal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Comparative Guide to Mitochondria-Targeted Anticancer Agents (Mitocans)
For Researchers, Scientists, and Drug Development Professionals
The targeting of mitochondria has emerged as a promising strategy in cancer therapy. By exploiting the unique metabolic and physiological characteristics of cancer cell mitochondria, a class of drugs known as "mitocans" aims to selectively induce cancer cell death while minimizing damage to normal tissues. This guide provides a comparative overview of different classes of mitocans, their mechanisms of action, and supporting experimental data to aid in the evaluation and development of novel anticancer therapeutics.
Comparative Performance of Mitocan Classes
Mitocans can be broadly categorized based on their primary mitochondrial target. The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative compounds from different mitocan classes against various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines and exposure times.
Table 1: Comparative IC50 Values of Mitocans in Human Breast Cancer Cell Lines (MCF-7 and MDA-MB-231)
| Mitocan Class | Representative Agent | Target | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | Reference |
| Bcl-2 Family Inhibitors | Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | ~1-5 | ~1-5 | [1] |
| Electron Transport Chain (ETC) Inhibitors | MitoTam | Complex I | ~0.1-1 | ~0.1-1 | [2] |
| Hexokinase Inhibitors | 3-Bromopyruvate (3-BrPA) | Hexokinase 2 | ~50-100 | ~50-100 | [3] |
| Delocalized Lipophilic Cations | TPP-Chlorambucil | Mitochondrial Matrix/mtDNA | ~0.5-2 | ~0.5-2 |
Table 2: Comparative IC50 Values of Mitocans in Other Cancer Cell Lines
| Mitocan Class | Representative Agent | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Bcl-2 Family Inhibitors | Venetoclax (ABT-199) | CLL (Primary Cells) | Chronic Lymphocytic Leukemia | <0.1 | [4] |
| Electron Transport Chain (ETC) Inhibitors | Elesclomol | A375 | Melanoma | ~0.05-0.1 | |
| Hexokinase Inhibitors | Lonidamine | Various | Various Solid Tumors | ~20-100 | [3] |
| Delocalized Lipophilic Cations | TPP-Coumarin | HeLa | Cervical Cancer | ~5-10 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the cross-validation of mitochondrial targets and the assessment of anticancer efficacy.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
This protocol describes the use of the lipophilic cationic dye JC-1 to measure mitochondrial membrane potential, a key indicator of mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
-
Positive control (e.g., CCCP or FCCP)
-
Negative control (vehicle-treated cells)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with the test compound at various concentrations for the desired time period. Include positive and negative controls.
-
JC-1 Staining:
-
Prepare a JC-1 working solution (typically 1-10 µM in cell culture medium).
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the JC-1 staining solution and wash the cells twice with PBS.
-
-
Fluorescence Measurement:
-
Add PBS or a suitable assay buffer to the wells.
-
Measure the fluorescence intensity using a microplate reader.
-
Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.
-
Red fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm.
-
-
Alternatively, cells can be harvested and analyzed by flow cytometry, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.
Measurement of Mitochondrial Respiration using the Seahorse XF Analyzer
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time. The Mito Stress Test protocol involves the sequential injection of mitochondrial toxins to reveal key parameters of mitochondrial function.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF sensor cartridges
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial inhibitors: Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A.
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation:
-
On the day of the assay, replace the cell culture medium with pre-warmed assay medium.
-
Incubate the cells in a non-CO2 incubator at 37°C for one hour to allow for temperature and pH equilibration.
-
Load the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) at the desired concentrations.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure baseline OCR, followed by sequential injections of the inhibitors and subsequent OCR measurements.
-
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial respiration, including:
-
Basal Respiration: The baseline oxygen consumption.
-
ATP-linked Respiration: The portion of basal respiration used for ATP synthesis (inhibited by Oligomycin).
-
Maximal Respiration: The maximum OCR achieved after the addition of the uncoupler FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.
-
Non-mitochondrial Respiration: The OCR remaining after the inhibition of Complex I and III by Rotenone/Antimycin A.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within cells and the flow of experiments is crucial for understanding the mechanisms of mitocans.
Caption: Major classes of mitocans and their primary mitochondrial targets.
Caption: Signaling pathway of Bcl-2 family inhibitors leading to apoptosis.
Caption: A general experimental workflow for the cross-validation of mitocans.
References
Safety Operating Guide
Navigating the Safe Disposal of Investigational Anticancer Agent 230: A Procedural Guide
Disclaimer: "Anticancer Agent 230" is a hypothetical designation for an investigational compound. The following procedures are based on general best practices for the disposal of cytotoxic and investigational anticancer agents. Researchers must always consult the specific Safety Data Sheet (SDS) and all institutional and regulatory guidelines before handling or disposing of any chemical.
The responsible management and disposal of investigator anticancer agents are critical for ensuring the safety of laboratory personnel and preventing environmental contamination.[1] These compounds, which are frequently cytotoxic, are designed to inhibit cell growth and can present significant health risks if not handled and disposed of correctly.[1][2] This guide provides a comprehensive, step-by-step overview of the essential procedures for the safe disposal of "this compound" within a research setting.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before beginning any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risks.
Required PPE:
-
Gloves: Two pairs of chemotherapy-rated gloves are recommended. The outer glove should be changed immediately if contaminated.[3]
-
Gown: A disposable, lint-free, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[3]
-
Eye Protection: Safety goggles or a face shield should be used to protect against splashes.[1][4]
-
Respiratory Protection: For spills or when generating aerosols, a respirator mask may be necessary.[4]
All handling and preparation of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet (BSC) that does not exhaust into the room.[3]
II. Waste Segregation and Container Specifications
Proper segregation of waste contaminated with cytotoxic agents at the point of generation is a crucial first step in the disposal process.[1] Different categories of waste necessitate specific containers and disposal pathways. All materials that come into contact with anticancer agents are considered potentially contaminated and must be treated as hazardous waste.[5]
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Bulk Waste | Unused or expired "this compound," concentrated stock solutions, and materials with significant contamination. | Black RCRA-regulated hazardous waste container.[1][6] | Hazardous waste incineration.[1][7] |
| Trace Waste (Solids) | Items with minimal residual contamination, such as empty vials, flasks, and plasticware. These must contain less than 3% of the original volume.[1] | Yellow chemotherapy waste container.[1][8] | Incineration.[8] |
| Trace Waste (Sharps) | Used syringes, needles, and other sharps contaminated with "this compound." | Yellow, puncture-resistant "Chemo Sharps" container.[1][8] | Incineration.[8] |
| Contaminated PPE | Disposable gloves, gowns, and other personal protective equipment that has come into contact with the agent. | Yellow chemotherapy waste bag or container.[1][9] | Incineration.[8] |
III. Step-by-Step Disposal Procedures
A. Segregation at the Point of Generation:
-
Immediate Segregation: Immediately after an experimental procedure, segregate waste into the appropriate, clearly labeled containers as detailed in the table above.[1]
-
Bulk Waste: Carefully place any unused or expired "this compound" and grossly contaminated materials into the designated black RCRA hazardous waste container.[1]
-
Trace Waste (Solids): Deposit items with minimal residual contamination into the yellow chemotherapy waste container.[1]
-
Trace Waste (Sharps): Without recapping, bending, or breaking needles, immediately place used syringes and needles into the yellow, puncture-resistant "Chemo Sharps" container.[1]
-
Contaminated PPE: Carefully remove PPE to prevent self-contamination. Place all disposable PPE into the designated yellow chemotherapy waste bag or container.[1]
B. Container Management and Labeling:
-
Do Not Overfill: Waste containers should not be filled more than three-quarters full to prevent spills and leaks.[5]
-
Secure Sealing: Ensure all containers are securely sealed when not in use and before being transported.[1]
-
Clear Labeling: Label all waste containers with "Hazardous Waste," the name of the agent ("this compound"), and the date of accumulation.[1]
C. Decontamination of Work Surfaces:
-
Initial Cleaning: After completing waste disposal procedures, decontaminate all work surfaces. Use a detergent solution to wipe the entire surface in overlapping, unidirectional strokes.[5]
-
Rinsing: Use a new wipe moistened with sterile water to rinse away any remaining detergent, using the same unidirectional technique.[5]
-
Disinfection (Optional but Recommended): A final wipe with 70% isopropyl alcohol can be performed to disinfect and remove additional chemical residues. Allow the surface to air dry completely.[4][5]
D. Final Disposal:
-
Documentation and Pickup: Adhere to your institution's procedures for hazardous waste labeling, documentation, and scheduling a pickup by trained environmental health and safety (EHS) personnel.[5]
-
Transport: The collected hazardous waste will be transported by a certified waste transporter to a permitted treatment facility.[2]
-
Incineration: The standard and recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[7][10] The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), which prohibits the disposal of such waste by flushing it down a sink or toilet.[5]
IV. Experimental Protocols
Decontamination Protocol for Work Surfaces:
This protocol outlines the steps for cleaning and decontaminating laboratory surfaces after handling "this compound."
-
Materials:
-
Low-lint wipes
-
Detergent solution (e.g., 0.01 M Sodium Dodecyl Sulfate)[5]
-
Sterile water
-
70% Isopropyl Alcohol (IPA)
-
Appropriate hazardous waste container
-
-
Procedure:
-
Preparation: Don all required PPE before starting the decontamination process.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, beginning from the cleanest area and moving toward the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.[5]
-
Rinsing: Moisten a new wipe with sterile water to remove any residual detergent. Wipe the surface using the same unidirectional technique and dispose of the wipe.[5]
-
Final Decontamination (IPA): Moisten a fresh wipe with 70% IPA and wipe the surface again with unidirectional strokes. This step aids in disinfection and the removal of additional chemical residues.[5]
-
Drying: Allow the surface to air dry completely.
-
Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Subsequently, remove the gown, followed by the inner pair of gloves, disposing of each item in the designated hazardous waste container.[5]
-
Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.
References
- 1. benchchem.com [benchchem.com]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. uwyo.edu [uwyo.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. web.uri.edu [web.uri.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. danielshealth.ca [danielshealth.ca]
Navigating the Safe Handling of Anticancer Agent 230: A Procedural Guide
Disclaimer: As "Anticancer agent 230" is an investigational compound for research use, a comprehensive, official Safety Data Sheet (SDS) is not publicly available. The following guidance is based on established best practices for handling potent, cytotoxic, and hazardous drugs in a laboratory setting. Researchers must always consult their institution's specific safety protocols and, if available, the supplier's handling instructions.
Anticancer agents are designed to be cytotoxic, meaning they can be harmful to living cells. Occupational exposure to these agents can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion. Therefore, stringent safety measures are essential to protect laboratory personnel and the environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure and should be based on a thorough risk assessment of the planned procedures. All PPE should be donned before handling the agent and doffed carefully to prevent cross-contamination.
| Activity | Required PPE | Rationale |
| Handling Powder/Solid Compound | Double Chemotherapy Gloves, Disposable Gown (Poly-coated), N95/FFP3 Respirator, Safety Goggles with Side Shields or Face Shield | High risk of generating airborne particles and potential for contamination. |
| Preparing Stock Solutions | Double Chemotherapy Gloves, Disposable Gown (Poly-coated), Safety Goggles with Side Shields or Face Shield | Protects against splashes and direct contact with the concentrated agent. Work should be done in a certified chemical fume hood or Class II Biosafety Cabinet. |
| Handling Dilute Solutions | Chemotherapy Gloves, Disposable Gown, Safety Glasses | Reduces risk of exposure to less concentrated solutions during experimental procedures. |
| Administering to Cell Cultures or Animals | Chemotherapy Gloves, Disposable Gown, Safety Glasses | Protects against splashes and direct contact during application. |
| Cleaning & Decontamination | Double Chemotherapy Gloves, Disposable Gown, Safety Goggles or Face Shield | Protects against contact with residual contamination on surfaces and equipment. |
| Waste Disposal | Double Chemotherapy Gloves, Disposable Gown, Safety Goggles or Face Shield | Prevents exposure during the handling and sealing of hazardous waste containers. |
Operational Plan: From Receipt to Disposal
A structured workflow is critical to minimize risk. The following step-by-step procedures provide a framework for the safe handling of this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Transport: Use a secondary, sealed, and shatterproof container to transport the agent to the designated storage area.
-
Storage: Store the compound in a tightly sealed container in a designated, labeled, and secure location, such as a -20°C or -80°C freezer, according to the manufacturer's instructions. The storage area should be clearly marked with a hazard symbol.
Preparation of Solutions (in a Containment Ventilated Enclosure)
-
Assemble Supplies: Gather all necessary equipment, including the agent, solvent, vials, pipettes, and a sharps container, and place them on a disposable, plastic-backed absorbent pad within a chemical fume hood or Class II Biosafety Cabinet.
-
Don PPE: Put on all required PPE as specified in the table above for handling the solid compound.
-
Weighing: Carefully weigh the required amount of the powdered agent. Use a dedicated spatula and weighing paper.
-
Dissolving: Add the solvent to the vial containing the powder. Close the vial and mix gently to dissolve. Avoid shaking vigorously to prevent aerosol generation.
-
Labeling: Clearly label the stock solution with the agent's name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Initial Cleanup: Dispose of all single-use items (e.g., weighing paper, pipette tips, gloves) into the designated "Trace Waste" container immediately after use.
Experimental Workflow
The following diagram illustrates the general workflow for handling this compound in a research setting.
Disposal Plan
Proper segregation and disposal of waste contaminated with cytotoxic agents are critical to prevent environmental contamination and accidental exposure. All waste must be handled in accordance with federal, state, and local regulations.
Waste Segregation
| Waste Type | Description | Container Type | Disposal Pathway |
| Bulk Waste | Unused or expired agent, concentrated stock solutions, grossly contaminated materials. | Black RCRA-regulated hazardous waste container. | Hazardous waste incineration via a licensed disposal company. |
| Trace Waste (Solids) | Items with minimal residual contamination (<3% of original volume), such as empty vials, flasks, gloves, gowns, and absorbent pads. | Yellow chemotherapy waste container or bag. | Chemotherapy waste incineration. |
| Trace Waste (Sharps) | Used syringes, needles, and other contaminated sharp objects. | Yellow , puncture-resistant "Chemo Sharps" container. | Chemotherapy waste incineration. |
| Contaminated Liquids | Contaminated cell culture media, buffers, etc. | Black RCRA-regulated hazardous waste container for liquids. | Hazardous waste incineration. |
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial.
-
Alert: Immediately alert others in the area.
-
Secure: Cordon off the area to prevent others from entering.
-
Don PPE: If not already wearing it, don full protective gear, including a respirator, double gloves, a gown, and eye protection.
-
Contain: For liquid spills, cover with absorbent pads from a chemotherapy spill kit. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Clean: Working from the outside in, carefully clean the spill area. Place all contaminated materials into the designated hazardous waste container (black for bulk spills).
-
Decontaminate: Clean the area with a detergent solution, followed by a rinse with water.
-
Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste.
-
Report: Report the incident to the laboratory supervisor and institutional safety office.
PPE Selection Logic
The level of required PPE is directly related to the risk of exposure associated with a specific task. The following diagram outlines the decision-making process for PPE selection.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
